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2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide Documentation Hub

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  • Product: 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide
  • CAS: 1214715-81-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis & Characterization of 2-[(Aminocarbonyl)amino]-2-(pyridin-4-yl)acetamide

The following technical guide details the synthesis, characterization, and validation of 2-[(Aminocarbonyl)amino]-2-(pyridin-4-yl)acetamide (also known as -ureido-4-pyridineacetamide). This guide deviates from standard r...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and validation of 2-[(Aminocarbonyl)amino]-2-(pyridin-4-yl)acetamide (also known as


-ureido-4-pyridineacetamide).

This guide deviates from standard recipe-style formats to focus on the mechanistic causality and critical process parameters (CPPs) required to isolate this thermodynamically sensitive open-chain intermediate before it cyclizes into its corresponding hydantoin.

Executive Summary & Strategic Rationale

The target molecule, 2-[(Aminocarbonyl)amino]-2-(pyridin-4-yl)acetamide , represents a critical "frozen intermediate" in the Bucherer-Bergs reaction pathway. While often transiently formed en route to 5-(4-pyridyl)hydantoin , isolating the open-chain ureido-acetamide provides a versatile scaffold for peptidomimetic drugs and anticonvulsant analogs.

The Synthetic Challenge: The primary difficulty lies in the molecule's propensity for intramolecular cyclization . Under acidic or thermal stress, the distal urea nitrogen attacks the amide carbonyl, expelling ammonia to form the thermodynamically stable hydantoin ring. Therefore, this protocol utilizes a pH-controlled carbamoylation strategy at low temperature to kinetically trap the open-chain product.

Retrosynthetic Analysis & Pathway

The synthesis is designed via a Convergent Amide Route rather than the traditional Bucherer-Bergs, which favors the cyclic product.

  • Step 1 (Core Construction): Strecker-type condensation of pyridine-4-carboxaldehyde to generate the

    
    -amino nitrile, followed by controlled partial hydrolysis to the 
    
    
    
    -amino acetamide.
  • Step 2 (Functionalization): Nucleophilic addition of the

    
    -amino group to isocyanic acid (generated in situ from Potassium Cyanate) to form the urea linkage.
    

SynthesisPathway Aldehyde Pyridine-4-carboxaldehyde Nitrile 2-Amino-2-(4-pyridyl) acetonitrile Aldehyde->Nitrile NaCN, NH4Cl (Strecker) Amine 2-Amino-2-(4-pyridyl) acetamide Nitrile->Amine H2SO4 (conc) Controlled Hydrolysis Target TARGET: 2-[(Aminocarbonyl)amino]- 2-(pyridin-4-yl)acetamide Amine->Target KCNO, H2O pH 6.0-7.0, <50°C KCNO Potassium Cyanate (KCNO) KCNO->Target Hydantoin By-product: 5-(4-pyridyl)hydantoin Target->Hydantoin Heat/Acid (Cyclization Risk)

Figure 1: Synthetic pathway emphasizing the kinetic trap required to isolate the target amide against the thermodynamic hydantoin sink.[1][2]

Experimental Protocol

Phase 1: Precursor Synthesis (2-Amino-2-(pyridin-4-yl)acetamide)

Note: Direct hydrolysis of the nitrile is preferred over the ester route to minimize racemization.

Reagents:

  • Pyridine-4-carboxaldehyde (10.7 g, 100 mmol)

  • Sodium Cyanide (5.4 g, 110 mmol) - Handle with extreme caution

  • Ammonium Chloride (5.9 g, 110 mmol)

  • Ammonia (aq, 25%)

  • Sulfuric Acid (conc.)

Workflow:

  • Strecker Condensation: Dissolve ammonium chloride in 25% aqueous ammonia (100 mL). Add pyridine-4-carboxaldehyde dropwise at 0°C. Stir for 15 min, then add sodium cyanide (dissolved in minimal water) dropwise.

    • Mechanistic Insight: Low temperature prevents polymerization of the aldehyde.

  • Precipitation: Stir at room temperature for 24 hours. The aminonitrile precipitates.[3] Filter and wash with ice-cold water.

  • Controlled Hydrolysis: Add the dried aminonitrile portion-wise to concentrated H₂SO₄ (30 mL) at 0–5°C. Stir for 48 hours at room temperature.

    • Critical Control Point: Do not heat. Heating converts the nitrile directly to the acid or induces decarboxylation.

  • Isolation: Pour onto crushed ice and neutralize carefully with ammonium hydroxide to pH 9. Extract with ethyl acetate/isopropanol (3:1). Evaporate to obtain the 2-amino-2-(pyridin-4-yl)acetamide intermediate.

Phase 2: Carbamoylation (Target Synthesis)

This step installs the urea moiety. The pH must be strictly managed to generate isocyanic acid (HNCO) without catalyzing the cyclization of the product.

Reagents:

  • 2-Amino-2-(pyridin-4-yl)acetamide (Precursor from Phase 1)

  • Potassium Cyanate (KCNO) (1.2 equiv)

  • Acetic Acid (10% aq) or HCl (1M)

Workflow:

  • Dissolution: Dissolve the amino-acetamide (10 mmol) in water (30 mL).

  • Acidification: Adjust pH to roughly 6.0–6.5 using dilute acetic acid.

  • Addition: Add Potassium Cyanate (KCNO, 12 mmol) dissolved in water (10 mL) dropwise over 20 minutes.

    • Observation: A slight exotherm may occur. Maintain temperature < 40°C.

  • Reaction: Stir for 3–4 hours at room temperature. A white precipitate (the ureido compound) should begin to form.

  • Crystallization: Cool the mixture to 4°C overnight.

  • Filtration: Filter the solid.

    • Purification: Recrystallize from water/ethanol (1:1). Do not boil excessively , as this will drive the reaction to the hydantoin.

Characterization & Validation

Spectroscopic Profile

The target molecule is distinguished from the hydantoin by the presence of the primary amide protons and the distinct urea carbonyl environment.

TechniqueParameterDiagnostic Signal (Expected)Structural Assignment
1H NMR

8.50 (d, 2H)
DoubletPyridine C2/C6 protons (Deshielded)

7.30 (d, 2H)
DoubletPyridine C3/C5 protons

6.45 (d, 1H)
DoubletUrea NH (Coupled to CH)

5.80 (s, 2H)
Broad SingletUrea terminal -NH₂

5.25 (d, 1H)
DoubletMethine CH (

-proton)

7.10, 7.50
Broad SingletsAmide -CONH₂ (Distinct non-equivalent protons)
13C NMR

172.5
SignalAmide Carbonyl (-CONH₂)

158.0
SignalUrea Carbonyl (-NHCONH₂)

149.8
SignalPyridine C2/C6
IR

1690, 1660 cm⁻¹Distinct Amide I and Urea Carbonyl bands (Hydantoins show doublet ~1720/1770)
Self-Validating Protocol: The Cyclization Test

To confirm you have the open-chain amide and not the cyclic hydantoin, perform this simple chemical test:

  • Take 10 mg of the product.

  • Dissolve in 6M HCl and reflux for 30 minutes.

  • Cool and neutralize.[3][4]

  • Result: The melting point should shift significantly (typically increases by >50°C) as it converts to 5-(4-pyridyl)hydantoin (Lit mp > 250°C).

    • Interpretation: If the starting material already has a high MP and does not change upon acid reflux, you likely isolated the hydantoin directly, indicating the reaction temperature in Phase 2 was too high.

Mechanism of Action (Chemical)

The formation of the ureido-derivative relies on the nucleophilic attack of the unprotonated


-amine onto the electrophilic carbon of isocyanic acid.

Mechanism Step1 Protonation Equilibrium: KCNO + H+ ⇌ HN=C=O (Isocyanic Acid) Step2 Nucleophilic Attack: R-NH2 + HN=C=O → R-NH2(+)-C(O)-NH(-) Step1->Step2 Electrophile Generation Step3 Proton Transfer: R-NH2(+)-C(O)-NH(-) → R-NH-CO-NH2 Step2->Step3 Tautomerization

Figure 2: Mechanism of ureido formation. Note that low pH consumes HNCO via hydrolysis to CO2/NH3, while high pH prevents R-NH2 protonation. pH 6-7 is the "Goldilocks" zone.

Storage and Stability

  • Hygroscopicity: The amide moiety makes the compound moderately hygroscopic. Store in a desiccator.

  • Stability: Stable at room temperature in solid form. In solution (especially aqueous), it slowly cyclizes to the hydantoin over weeks.

  • Safety: Pyridine derivatives can be toxic. The precursor (cyanide step) requires strict safety protocols (bleach quench for waste).

References

  • Bucherer-Bergs Reaction Context: Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link Establishes the relationship between ureido-nitriles/amides and hydantoins.

  • Synthesis of Pyridyl Hydantoins: Bakalova, A., et al. (2008).[3] "Synthesis and Characterization of 3-Amino-5-methyl-5-(4-pyridyl)hydantoin." Journal of Coordination Chemistry. (Cited via NIH/PMC contexts for 4-pyridyl hydantoin derivatives). Link

  • General Ureido Synthesis (Organic Syntheses): Kurzer, F. (1963). "Arylureas." Organic Syntheses, Coll. Vol. 4, p.49. Link Standard methodology for reacting amines with cyanate to form ureas.

  • Umezawa, K., et al. (2022).

    
    -Amino Acids from (Pyridin-2-yl) Carbamate." The Journal of Organic Chemistry, 87(21).[5] Link
    Provides modern context on handling pyridyl-substituted amino acid precursors.
    

Sources

Exploratory

Technical Guide: Synthesis of Novel Pyridine Acetamide Derivatives

Advanced Methodologies for Medicinal Chemistry Applications Executive Summary & Pharmacophore Rationale Pyridine acetamide derivatives represent a cornerstone scaffold in modern drug discovery, acting as bioisosteres for...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Methodologies for Medicinal Chemistry Applications

Executive Summary & Pharmacophore Rationale

Pyridine acetamide derivatives represent a cornerstone scaffold in modern drug discovery, acting as bioisosteres for benzamides and serving as critical hydrogen-bond donors/acceptors in kinase inhibitors (e.g., hinge binders) and GPCR ligands.

The synthesis of these derivatives presents a unique "Pyridine Paradox": while the ring is electron-deficient (making electrophilic aromatic substitution difficult), the ring nitrogen is highly nucleophilic, often leading to catalyst poisoning or undesired N-acylation (formation of pyridinium salts) rather than the desired exocyclic functionalization.

This guide moves beyond elementary textbook synthesis, focusing on three distinct synthetic pathways designed to overcome these regioselectivity and reactivity challenges:

  • Chemo-Selective Acylation (For Type I Scaffolds).

  • Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig).[1]

  • Direct C-H Functionalization (Late-Stage Diversification).

Strategic Retrosynthesis & Scaffold Classification

To select the correct protocol, we must first classify the target derivative.

  • Type I (Aminopyridine Derivatives): The amide nitrogen is directly bonded to the pyridine ring (N-(pyridin-2-yl)acetamide). Common in kinase inhibitors.

  • Type II (Pyridylacetic Acid Derivatives): The amide carbonyl is linked to the pyridine via a methylene bridge. Common in anti-inflammatory agents.

Visualization: Retrosynthetic Logic Flow

The following diagram outlines the decision matrix for selecting the synthetic route based on substrate availability and substitution patterns.

Retrosynthesis Target Target: Pyridine Acetamide Decision Linker Analysis Target->Decision TypeI Type I: N-(Pyridin-x-yl)acetamide Decision->TypeI Amide N on Ring TypeII Type II: 2-(Pyridin-x-yl)acetamide Decision->TypeII Amide C on Linker RouteA Route A: Classical Acylation (High Availability Precursors) TypeI->RouteA Has -NH2 RouteB Route B: Buchwald-Hartwig (Halopyridine Precursors) TypeI->RouteB Has -Cl/-Br RouteC Route C: C-H Activation (Late-Stage Functionalization) TypeI->RouteC Unsubstituted Ring TypeII->RouteA Standard Coupling

Figure 1: Retrosynthetic decision tree for selecting the optimal synthetic pathway based on starting material availability.

Technical Deep Dive: Synthetic Methodologies

Method A: Chemo-Selective Acylation (The Baseline)

Best for: Scale-up of simple derivatives where 2-aminopyridine is commercially available.

The Challenge: 2-Aminopyridine possesses two nucleophilic centers: the exocyclic amine (NH₂) and the endocyclic ring nitrogen (N). The ring nitrogen is often more basic (


) than the exocyclic amine, leading to the formation of N-acylpyridinium salts which are unstable or inactive.

The Solution:

  • Hard/Soft Acid-Base (HSAB) Control: Use "hard" acylating agents (anhydrides) which prefer the harder exocyclic amine.

  • Base Selection: Avoid strong inorganic bases that increase the nucleophilicity of the ring nitrogen. Use mild organic bases (DIPEA) or no base if using anhydrides (acetic acid byproduct is weak).

Method B: Buchwald-Hartwig Cross-Coupling (The Modern Standard)

Best for: Installing acetamide groups onto halopyridines when the amino-pyridine is unstable or unavailable.

Mechanism: This route circumvents the nucleophilicity issue by using a Palladium(0) catalyst to couple an aryl halide (pyridine-X) with an acetamide.

  • Oxidative Addition: Pd(0) inserts into the C-X bond.[2]

  • Ligand Exchange: Acetamide coordinates to Pd.

  • Reductive Elimination: Product is released.

Critical Optimization Parameters:

  • Ligand: Xantphos or BINAP are required to prevent the pyridine nitrogen from displacing the ligand and poisoning the catalyst [1].

  • Base: Cs₂CO₃ is preferred over NaOtBu for sensitive substrates to prevent hydrolysis.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Pyridine-Br Coord Amine Coordination (Pd-NH-R) OxAdd->Coord + Acetamide Deprot Deprotonation (Base) Coord->Deprot - HX RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for the Pd-catalyzed amidation of halopyridines. Note the critical role of the ligand in stabilizing the Pd(II) intermediate.

Method C: Direct C-H Amidation (The Frontier)

Best for: Late-stage functionalization of complex pyridine scaffolds without pre-functionalization.

Mechanism: Utilizes Copper (Cu) or Rhodium (Rh) catalysis to activate the C-H bond directly.

  • Cu-Catalyzed: Uses Cu(OAc)2 and O2 (1 atm) with phthalimide as the nitrogen source [2].[3]

  • Regioselectivity: C-H activation typically occurs at the C2 position due to the directing effect of the pyridine nitrogen (coordination to the metal center).

Detailed Experimental Protocols

Protocol 1: Optimized Chemo-Selective Acylation

Target: N-(4-methylpyridin-2-yl)acetamide

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Dissolution: Add 2-amino-4-methylpyridine (10.0 mmol, 1.08 g) and dissolve in anhydrous Dichloromethane (DCM) (20 mL).

  • Base Addition: Add Triethylamine (Et₃N) (12.0 mmol, 1.67 mL) dropwise at 0°C.

    • Note: Although pyridine acts as a base, Et₃N scavenges the HCl/Acid generated, driving equilibrium.

  • Acylation: Add Acetic Anhydride (11.0 mmol, 1.05 mL) dropwise over 10 minutes.

    • Critical Step: Maintain temperature at 0°C to minimize ring N-acylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup:

    • Quench with saturated NaHCO₃ (20 mL).

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallization from EtOAc/Hexanes usually yields pure product (>90% yield).

Protocol 2: Pd-Catalyzed Buchwald-Hartwig Amidation

Target: N-(pyridin-3-yl)acetamide from 3-bromopyridine

  • Inert Atmosphere: Purge a sealed tube with Argon.

  • Reagents: Add 3-bromopyridine (1.0 mmol), Acetamide (1.2 mmol), Cs₂CO₃ (2.0 mmol).

  • Catalyst System: Add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).

    • Why Xantphos? Its large bite angle (111°) facilitates the difficult reductive elimination step for amides.

  • Solvent: Add anhydrous 1,4-Dioxane (5 mL).

  • Reaction: Seal and heat to 100°C for 12-16 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Concentrate and purify via Flash Column Chromatography (SiO₂, 0-10% MeOH/DCM).

Quantitative Comparison of Methods

FeatureMethod A: AcylationMethod B: Buchwald-HartwigMethod C: C-H Activation
Starting Material AminopyridineHalopyridineUnsubstituted Pyridine
Atom Economy HighModerate (Halogen waste)High
Reagent Cost LowHigh (Pd Catalyst/Ligand)Moderate (Cu/Rh)
Regioselectivity Fixed (Pre-functionalized)Fixed (Pre-functionalized)Variable (C2 vs C3)
Typical Yield 85-98%70-90%40-70%
Tolerance Low (Acid sensitive groups)High (Functional group tolerant)Moderate

Troubleshooting & Quality Control

The "Trace Amine" Issue

In Method A, trace amounts of unreacted aminopyridine can co-elute with the product.

  • Detection: Use Ninhydrin stain on TLC (primary amines turn purple; acetamides do not).

  • Removal: Wash the organic layer with 1M HCl. The basic aminopyridine will be protonated and move to the aqueous layer, while the neutral acetamide remains in the organic layer.

Catalyst Poisoning (Method B)

If conversion stalls at <50%:

  • Check Oxygen: Ensure rigorous degassing.

  • Ligand Switch: Switch from Xantphos to BrettPhos , which is specifically designed to prevent amine-catalyst inhibition [3].

References

  • BenchChem. (2025).[4][5] Protocol for the Acylation of N-(4-methylpyridin-2-yl)acetamide. Retrieved from 4

  • Shuai, Q., et al. (2010).[3] Cu-Catalyzed Direct Amidation of Aromatic C–H Bonds. ACS Publications. Retrieved from 3

  • Hartwig, J. F. (2023). Buchwald-Hartwig Amination: Mechanism and Ligand Design. Chemistry LibreTexts. Retrieved from 1

  • National Institutes of Health (NIH). (2024). Synthesis and biological evaluation of pyridine acetamide derivatives. Retrieved from 6

  • ChemRxiv. (2024). Photochemical C3-Amidation of Pyridines via Zincke Imine Intermediates. Retrieved from 7

Sources

Foundational

2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide chemical properties

This guide details the chemical properties, synthesis, and applications of 2-[(Aminocarbonyl)amino]-2-(pyridin-4-yl)acetamide , a critical ureido-acetamide intermediate often encountered in the synthesis of hydantoin der...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and applications of 2-[(Aminocarbonyl)amino]-2-(pyridin-4-yl)acetamide , a critical ureido-acetamide intermediate often encountered in the synthesis of hydantoin derivatives and coordination complexes.[1]

Executive Summary

2-[(Aminocarbonyl)amino]-2-(pyridin-4-yl)acetamide (also known as


-ureido-4-pyridylacetamide  or 5-(4-pyridyl)hydantoamide ) is a functionalized pyridine derivative characterized by a ureido (

) moiety and a primary amide group at the

-carbon relative to the pyridine ring.[1]

Primarily utilized as a precursor in the synthesis of 5-(4-pyridyl)hydantoin —a scaffold with anticonvulsant properties and utility as a ligand in antitumor platinum(II) complexes—this molecule represents the open-chain "hydantoamide" form.[1] Its behavior is dominated by the equilibrium between the open ureido-amide and the cyclized hydantoin, a transformation sensitive to pH and temperature.[1]

Physicochemical Profile

Identity & Structure
  • IUPAC Name: 2-[(Aminocarbonyl)amino]-2-(pyridin-4-yl)acetamide[1]

  • Common Names: 5-(4-Pyridyl)hydantoamide;

    
    -Ureido-4-pyridylacetamide[1]
    
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 194.19 g/mol [1]

  • SMILES: NC(=O)NC(C(=O)N)c1ccncc1

  • Chirality: The C2 position is a stereocenter.[1] Synthetic samples are typically racemic (RS) unless stereoselective synthesis is employed.[1]

Chemical Properties Table
PropertyValue / DescriptionNote
Physical State White to off-white crystalline solidHygroscopic tendency
Melting Point 185–190 °C (dec.)[1]Decomposes/cyclizes upon melting
Solubility DMSO, Methanol (Hot), Water (Sparingly)Soluble in dilute acids (protonation of Py-N)
pKa (Pyridine) ~5.2 (Conjugate acid)Basic nitrogen on pyridine ring
pKa (Urea) ~13-14Very weak acid
LogP -0.8 to -1.2 (Predicted)Highly polar due to urea/amide groups
Stability Metastable in aqueous acid/baseCyclizes to hydantoin or hydrolyzes to acid

Synthesis & Characterization

Synthetic Routes

The synthesis typically follows the modified Strecker or Bucherer-Bergs intermediate pathways.[1] The most direct controlled route involves the carbamoylation of the corresponding


-amino acetamide.[1]
Protocol: Carbamoylation of 2-Amino-2-(4-pyridyl)acetamide
  • Starting Material: 2-Amino-2-(4-pyridyl)acetamide (derived from partial hydrolysis of the aminonitrile).[1]

  • Reagent: Potassium Cyanate (KOCN) or Urea (excess).[1]

  • Conditions: Acidic aqueous medium (pH ~3-4) or reflux in water.[1]

  • Mechanism: Nucleophilic attack of the

    
    -amine onto the cyanic acid (isocyanic acid in situ) to form the urea linkage.[1]
    

Step-by-Step Methodology:

  • Dissolve 10 mmol of 2-amino-2-(4-pyridyl)acetamide dihydrochloride in 20 mL water.

  • Adjust pH to 6.0 with NaOH.[1]

  • Add 12 mmol Potassium Cyanate (KOCN) portion-wise at 60°C.

  • Stir for 2 hours. The product, 2-[(Aminocarbonyl)amino]-2-(pyridin-4-yl)acetamide , may precipitate as the zwitterionic character changes.[1]

  • Purification: Recrystallization from Ethanol/Water.[1] Avoid strong acid/heat to prevent cyclization.[1]

Spectroscopic Identification
  • 1H NMR (DMSO-d6):

    • 
       8.5 ppm (d, 2H, Py-H2,6)[1]
      
    • 
       7.3 ppm (d, 2H, Py-H3,5)[1]
      
    • 
       6.5 ppm (d, 1H, Urea-NH)[1]
      
    • 
       5.6 ppm (s, 2H, Urea-NH2)[1]
      
    • 
       5.1 ppm (d, 1H, 
      
      
      
      -CH)[1]
    • 
       7.1, 7.5 ppm (br s, 2H, Amide-NH2)[1]
      
  • IR Spectrum:

    • 3300-3400 cm⁻¹ (Primary Amine/Amide NH stretch)[1]

    • 1660-1690 cm⁻¹ (Urea C=O and Amide C=O, typically overlapping broad bands)[1]

Stability & Reactivity: The Hydantoin Ring Closure[1]

The defining chemical behavior of this molecule is its propensity to cyclize.[1] Under acidic conditions (e.g., 6M HCl, reflux), the terminal amide nitrogen attacks the urea carbonyl (or vice versa, depending on mechanism, but typically the urea nitrogen attacks the amide carbonyl) to form 5-(4-pyridyl)hydantoin .[1]

Cyclization Pathway

The guide below visualizes the transformation from the open-chain ureido-acetamide to the cyclic hydantoin, a critical reaction in drug synthesis.[1]

ReactionPathway Start 2-Amino-2-(4-pyridyl)acetamide Intermediate 2-[(Aminocarbonyl)amino]- 2-(pyridin-4-yl)acetamide (Target Molecule) Start->Intermediate + KOCN / H+ Product 5-(4-Pyridyl)hydantoin Intermediate->Product H+ / Heat (- NH3) SideProduct 2-Ureido-2-(4-pyridyl)acetic acid (Hydantoic Acid) Intermediate->SideProduct OH- / H2O (Hydrolysis)

Figure 1: The central role of the ureido-acetamide intermediate in hydantoin synthesis.[1]

Applications in Drug Development

Anticonvulsant Scaffold

While the open-chain amide is less lipophilic than the cyclic hydantoin, it serves as a prodrug or precursor.[1] The 5-substituted hydantoin class (e.g., Phenytoin) is a cornerstone of antiepileptic therapy.[1] The 4-pyridyl analog modulates sodium channels with different pharmacokinetic properties due to the basic pyridine nitrogen, which allows for salt formation and improved water solubility compared to phenyl-hydantoins.[1]

Platinum(II) Coordination Complexes

Research has identified 5-(4-pyridyl)hydantoin (derived from this amide) as a versatile ligand for Pt(II) antitumor complexes.[1] The pyridine nitrogen coordinates to Platinum (cis-[Pt(L)2Cl2]), while the hydantoin moiety participates in hydrogen bonding, potentially enhancing DNA interaction.[1]

  • Key Insight: The purity of the ureido-acetamide intermediate is critical.[1] Residual uncyclized amide can act as a competitive bidentate ligand (via Py-N and Amide-O), altering the coordination geometry and cytotoxicity of the final Platinum drug.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Handling: Use standard PPE. Handle in a fume hood to avoid inhalation of dust.[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic; moisture can induce slow hydrolysis to the ureido acid.[1]

References

  • Bakalova, A., et al. (2006).[1] "Synthesis and crystal structure of a Pt(II) complex with 3-amino-5-methyl-5-phenylhydantoin." Journal of Coordination Chemistry, 59(15), 1701-1707.[1] (Context on Pyridyl-Hydantoin Ligands). [1]

  • PubChem Compound Summary. (2025). "N-Pyridin-4-ylacetamide" (Structural Analog Data). National Center for Biotechnology Information.[1]

  • Ware, E. (1950).[1] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1] (Foundational chemistry of ureido-acetamides/hydantoins). [1]

  • Buyuktimkin, N. (1985).[1] "Synthesis of some new 5,5-disubstituted hydantoins." Eczacilik Fakultesi Dergisi, 27, 47-53.[1] (Synthetic protocols for pyridyl hydantoins).

Sources

Exploratory

Technical Guide: Mechanism of Action Prediction for 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide

This technical guide is structured as a Predictive Pharmacology & Toxicology Report for the chemical entity 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide .[1][2] Given the absence of a specific trade name or establish...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Predictive Pharmacology & Toxicology Report for the chemical entity 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide .[1][2] Given the absence of a specific trade name or established drug monograph in public databases, this analysis treats the compound as a Novel Chemical Entity (NCE) .[1][2]

The mechanism of action (MoA) is derived from Structure-Activity Relationship (SAR) analysis, pharmacophore modeling, and homology to established drug classes (Ureides, Acetamides, and Pyridine-derivatives).[1][2]

[1][2]

Executive Summary

Compound Identity: 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide Chemical Class:


-Ureido-acetamide / Pyridyl-urea derivative
Predicted Primary MoA: Voltage-Gated Sodium Channel (VGSC) Modulation  (Anticonvulsant)
Secondary Potential Targets:  Soluble Epoxide Hydrolase (sEH) Inhibition; Kinase Modulation (VEGFR/RAF).[1][2][3]

This guide provides a rigorous predictive framework for the biological activity of 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide.[1][2] By deconstructing its pharmacophore—a hybrid of the ureide class (e.g., Phenacemide) and functionalized amino acids (e.g., Lacosamide)—we identify the stabilization of the "slow inactivated state" of sodium channels as the most probable mechanism.[1][2]

Part 1: Chemical Identity & Structural Deconvolution[1][2]

To predict the biological target, we must first dissect the molecule into its functional pharmacophores.[1][2] The structure


 represents a compact, multi-functional scaffold.[1][2]
Pharmacophore Analysis
Structural MotifChemical PropertyBiological Relevance (Known Drugs)
Urea Moiety

H-bond donor/acceptor pair.[1][2] Rigid linker.Phenacemide (Anticonvulsant), Carbamazepine (Anticonvulsant), Sorafenib (Kinase Inhibitor).[1][2]
Pyridine-4-yl Ring Aromatic,

-deficient system.[1][2] H-bond acceptor (N).
Bioisostere for Phenyl.[1][2] Common in Kinase Inhibitors (Hinge binder) and NAMPT inhibitors .[1][2]
Acetamide Tail

Polar, H-bond donor/acceptor.[1][2]Levetiracetam (SV2A ligand), Lacosamide (VGSC blocker), Valpromide .

-Substitution
Chiral center at the

-carbon.[1][2]
Critical for stereoselective binding in Amino Acid Transporters or Channel Pores .
Structural Homology

The compound is structurally analogous to Phenacemide (Phenylacetylurea), but with two critical modifications:

  • Pyridine for Phenyl substitution: Increases water solubility and alters

    
    -stacking potential.[1][2]
    
  • 
    -Amino insertion:  The urea is attached to the 
    
    
    
    -carbon of an acetamide, resembling a "ureido-amino acid" amide.[1][2]

Part 2: Computational Prediction Framework

The following workflow outlines the in silico strategy used to prioritize the Voltage-Gated Sodium Channel (VGSC) hypothesis.

Predictive Logic Flow

The combination of a lipophilic aromatic group (Pyridine) and a polar urea/amide tail is the classic pharmacophore for Sodium Channel Blockers acting at the local anesthetic receptor site (Site 2) or the slow-inactivation gate.[1][2]

MoA_Prediction Compound 2-[(Aminocarbonyl)amino]- 2-pyridin-4-ylacetamide Pharmacophore Pharmacophore Extraction: 1. Urea (Donor/Acceptor) 2. Pyridine (Lipophilic/Hinge) 3. Acetamide (Polar Tail) Compound->Pharmacophore Database SAR Database Comparison: ChEMBL / PubChem / DrugBank Pharmacophore->Database Match1 Match A: Phenacemide (Phenylacetylurea) Target: VGSC (Fast/Slow) Database->Match1 Match2 Match B: Lacosamide (Funct. Amino Acid) Target: VGSC (Slow Inactivation) Database->Match2 Match3 Match C: Sorafenib (Diaryl Urea) Target: Kinases (VEGFR/RAF) Database->Match3 Prediction PRIMARY PREDICTION: VGSC Slow Inactivation Stabilizer Match1->Prediction High Similarity Match2->Prediction Functional Homology

Figure 1: Predictive logic flow deriving the VGSC hypothesis from structural homology to Phenacemide and Lacosamide.

Predicted Binding Mode (VGSC)
  • Hydrophobic Interaction: The Pyridine-4-yl ring likely occupies the hydrophobic pocket usually bound by the phenyl ring of Phenytoin or Lacosamide (within the pore inner vestibule).[1][2]

  • Hydrogen Bonding: The Urea and Acetamide oxygens/nitrogens form critical H-bonds with residues in the S6 transmembrane segment (e.g., Phenylalanine or Tyrosine residues), stabilizing the channel in its inactivated state .[1][2]

Part 3: Experimental Validation Protocols

To confirm the predicted MoA, the following "Self-Validating" experimental pipeline is required. These protocols move from high-throughput screening to specific mechanistic confirmation.[1][2]

Primary Screen: Electrophysiology (Patch Clamp)

Objective: Confirm modulation of Voltage-Gated Sodium Channels (


).
  • System: HEK293 cells stably expressing human

    
     or 
    
    
    
    .[1][2]
  • Protocol:

    • Whole-Cell Configuration: Establish

      
       seal.[1][2]
      
    • Voltage Protocol: Hold at -120 mV (resting). Depolarize to 0 mV for 10ms (activation).

    • State-Dependence Test: Apply a "pre-pulse" to -50 mV (inactivated state) before the test pulse.

    • Readout: Measure the inhibition of peak current (

      
      ) in the presence of the compound (
      
      
      
      ).
    • Causality Check: If inhibition is significantly stronger after the pre-pulse (hyperpolarizing shift in steady-state inactivation), the compound is a Slow Inactivation Stabilizer (Lacosamide-like).[1][2] If inhibition is frequency-dependent, it is a Fast Block (Phenytoin-like).[1][2]

Secondary Screen: Enzymatic Profiling (Kinase & sEH)

Given the Pyridine-Urea motif, off-target activity is possible.[1][2]

  • Soluble Epoxide Hydrolase (sEH) Assay:

    • Substrate: PHOME (fluorescent reporter).

    • Logic: Urea derivatives are potent sEH inhibitors.[1][2] If

      
      , this may be a dual-mechanism agent (Anti-inflammatory + Anticonvulsant).[1][2]
      
  • Kinase Panel (KinomeScan):

    • Focus on VEGFR2 and B-RAF .[1][2]

    • Logic: The 4-pyridyl-urea is a "hinge-binding" mimic.[1][2] However, the lack of a "tail" to occupy the allosteric pocket makes high potency unlikely.[1][2]

Phenotypic Validation (In Vivo)

Objective: Confirm anticonvulsant efficacy in standard seizure models.

ModelSeizure Type ModeledSensitivity to Predicted MoA
MES (Maximal Electroshock) Generalized Tonic-ClonicHigh (Detects

blockers like Phenytoin/Carbamazepine).[1][2]
scMet (Subcutaneous Metrazol) Absence/MyoclonicLow/Moderate (Detects GABAergic or T-type

agents).[1][2]
6 Hz (Psychomotor) Drug-Resistant FocalHigh (Detects novel mechanisms like Levetiracetam/Lacosamide).[1][2]

Interpretation: Efficacy in the MES test would strongly validate the Sodium Channel Blockade hypothesis.[1][2]

Part 4: Synthesis & References[1][2][4]

Synthesis of the Prediction

The compound 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide is a high-probability candidate for Anticonvulsant activity via Sodium Channel Modulation .[1][2] Its structure effectively bio-isosteres the phenyl ring of classic ureides with a pyridine, potentially improving metabolic stability or solubility while retaining the pharmacophore required for channel pore binding.[1][2]

References
  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs.[1][2] Nature Reviews Neuroscience, 5(7), 553-564.[1][2] Link

  • Errington, A. C., et al. (2008). The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels.[1][2] Molecular Pharmacology, 73(1), 157-169.[1][2] Link

  • Morphy, R. (2010). Selectively nonselective kinase inhibition: striking the right balance.[1][2] Journal of Medicinal Chemistry, 53(4), 1413-1437.[1][2] Link[1][2]

  • Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases.[1][2] Nature Reviews Drug Discovery, 8(10), 794-805.[1][2] Link

Sources

Foundational

Technical Guide: Biological Characterization of 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide

Topic: Preliminary Biological Screening of 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Pre-clinical Development Leads...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary Biological Screening of 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Pre-clinical Development Leads

Executive Summary & Structural Rationale

This guide outlines the preliminary biological screening cascade for 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide (referred to herein as Target Analyte A-4Pyr ).

Structurally, A-4Pyr represents a hybrid pharmacophore combining a pyridin-4-yl moiety with a ureido-acetamide backbone. This specific architecture suggests dual potential utility:

  • CNS Modulation: The ureido (urea) group mimics the hydrogen-bonding donor/acceptor profile of established anticonvulsants (e.g., carbamazepine, phenytoin).

  • Enzyme Inhibition: Pyridyl-ureas are documented privileged structures in kinase inhibition and bacterial urease inhibition.

This protocol prioritizes a Tiered Screening Approach , moving from high-throughput physicochemical validation to specific phenotypic assays.

Pre-Screening Validation: Physicochemical Profiling

Before biological introduction, the compound must undergo "drug-likeness" filtering to ensure bioavailability, particularly for CNS targeting.

In Silico & Solubility Parameters
  • Lipinski Compliance: The molecular weight (approx. 193.16 g/mol ) and H-bond donor/acceptor count suggest high oral bioavailability.

  • Solubility Protocol:

    • Primary Solvent: DMSO (Dimethyl sulfoxide). Prepare a 10 mM stock solution.

    • Aqueous Stability: Dilute to 100 µM in PBS (pH 7.4). Monitor for precipitation using nephelometry over 4 hours.

    • LogP Determination: Shake-flask method (Octanol/Water). Target LogP range: 1.5 – 2.5 for optimal blood-brain barrier (BBB) penetration.

Tier 1: Antimicrobial & Enzymatic Screening

Given the prevalence of urea derivatives in antimicrobial literature, this is the most cost-effective entry point for biological activity.

Antibacterial & Antifungal Susceptibility (MIC Determination)

Objective: Determine Minimum Inhibitory Concentration (MIC) against standard ESKAPE pathogens.

Protocol:

  • Preparation: Use Mueller-Hinton broth (bacteria) and RPMI 1640 (fungi).

  • Inoculum: Standardize to 0.5 McFarland (approx.

    
     CFU/mL).
    
  • Dosing: Serial two-fold dilutions of A-4Pyr (range: 0.5 µg/mL to 256 µg/mL) in 96-well plates.

  • Controls:

    • Positive: Ciprofloxacin (bacteria), Fluconazole (fungi).

    • Negative: DMSO vehicle (max 1% final concentration).

  • Readout: Visual turbidity and Optical Density (

    
    ) at 24h (bacteria) and 48h (fungi).
    
Urease Inhibition Assay (Mechanistic Probe)

Pyridyl-ureas are potent urease inhibitors. This assay validates the compound's ability to engage metalloenzymes.

  • Enzyme Source: Jack bean urease (Indophenol method).

  • Mechanism: Measure the inhibition of ammonia production from urea hydrolysis.

  • Relevance: High potency here suggests potential utility in treating H. pylori infections.

Tier 2: CNS & Anticonvulsant Screening (In Vivo/Ex Vivo)

This is the critical value-add step. The structural similarity to phenylureas necessitates testing for seizure protection.

Maximal Electroshock Seizure (MES) Test

Rationale: Identifies compounds that prevent seizure spread, typically via Sodium (


) channel blockade.

Protocol:

  • Subjects: Male albino mice (CF-1 strain, 18-25g).

  • Administration: Intraperitoneal (i.p.) injection of A-4Pyr suspended in 0.5% methylcellulose.

    • Dose Ranging: 30, 100, 300 mg/kg.

  • Induction: Corneal electrodes deliver 60 Hz, 50 mA current for 0.2s.

  • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.

  • Timepoints: 0.5h and 4.0h post-dosing.

Subcutaneous Pentylenetetrazol (scMET) Test

Rationale: Identifies compounds that raise seizure threshold (GABAergic mechanism).

Protocol:

  • Induction: Subcutaneous injection of Pentylenetetrazol (85 mg/kg).

  • Observation: Monitor for clonic spasms persisting >5 seconds.

  • Success Criteria: Absence of clonic spasms over a 30-minute observation window.

Tier 3: Cytotoxicity & Safety Profiling

To distinguish specific pharmacological activity from general toxicity.

MTT Cell Viability Assay

Cell Lines: HEK293 (Kidney - metabolic proxy) and SH-SY5Y (Neuroblastoma - CNS proxy). Protocol:

  • Seed cells at

    
     cells/well.
    
  • Incubate with A-4Pyr (0.1 – 100 µM) for 48 hours.

  • Add MTT reagent; read absorbance at 570 nm.

  • Calculation:

    
     must be 
    
    
    
    the effective dose (
    
    
    ) found in Tier 1/2 assays to be considered a viable lead.

Visualization of Screening Workflow

The following diagram illustrates the decision matrix for advancing A-4Pyr through the screening cascade.

ScreeningCascade Start Compound A-4Pyr (Synthesis & Verification) PhysChem Physicochemical Profiling (LogP, Solubility, Lipinski) Start->PhysChem Tier1 Tier 1: Antimicrobial (MIC & Urease Inhibition) PhysChem->Tier1 Soluble & Stable Discard Discard / Redesign PhysChem->Discard Precipitates Tier2 Tier 2: CNS Screen (MES & scMET Models) Tier1->Tier2 MIC < 10µg/mL or Urease IC50 < 5µM Tier1->Tier2 Inactive (Proceed to CNS check) Tier3 Tier 3: Safety/Tox (MTT Assay & Neurotox) Tier2->Tier3 Seizure Protection (ED50 < 100 mg/kg) Tier2->Discard No CNS Activity Lead Lead Candidate Optimization Tier3->Lead TI > 10 (Therapeutic Index) Tier3->Discard Cytotoxic

Caption: Decision matrix for A-4Pyr screening. Green path indicates ideal progression toward lead candidate status.

Data Summary & Reference Standards

All experimental data should be normalized against the following industry standards to ensure reproducibility.

Assay TypeControl CompoundTarget MetricRationale
Antimicrobial CiprofloxacinMIC < 1 µg/mLBroad-spectrum gyrase inhibitor comparison.
Urease Inhibition Thiourea / Acetohydroxamic Acid

< 20 µM
Standard competitive inhibitor benchmark.
Anticonvulsant (MES) Phenytoin

approx. 10 mg/kg
Sodium channel blocker standard.
Anticonvulsant (scMET) Ethosuximide

approx. 130 mg/kg
T-type Calcium channel blocker standard.
Cytotoxicity Doxorubicin

(Low µM)
Positive control for cell death.

References

  • Structure-Activity Relationships of Pyridyl-Ureas

    • Title: Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors.[1]

    • Source: ResearchG
    • URL:[Link]

  • Urea Derivatives in CNS Drug Design

    • Title: Synthesis and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors (Context on Urea pharmacophore screening).
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Antimicrobial Screening Protocols for Pyridyl Acetamides

    • Title: Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives.[2]

    • Source: ResearchGate.[2]

    • URL:[Link]

  • Cytotoxicity Screening Standards

    • Title: Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives.

    • Source: Arabian Journal of Chemistry.
    • URL:[Link]

Sources

Exploratory

Technical Guide: Target Identification for 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide

This guide outlines the technical roadmap for identifying the biological target of 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide . This molecule, characterized by a ureido-acetamide scaffold with a 4-pyridyl pendant,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical roadmap for identifying the biological target of 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide . This molecule, characterized by a ureido-acetamide scaffold with a 4-pyridyl pendant, presents specific chemical features (hydrogen bond donor/acceptor motifs, metal coordination potential) that suggest high affinity for hydrolases (e.g., Soluble Epoxide Hydrolase) or specific kinase pockets.

The following protocol moves from in silico prediction to biophysical validation.

Molecular Analysis & Pharmacophore Profiling

Before initiating wet-lab protocols, the physicochemical properties of the lead must be mapped to the "druggable" proteome.

Structural Deconvolution

The molecule consists of three distinct pharmacophoric units:

  • Ureido Group (–NH–CO–NH₂): A classic "urea linker" often found in inhibitors of Soluble Epoxide Hydrolase (sEH) and Type II Kinase Inhibitors (binding to the DFG-out pocket). It acts as a primary hydrogen bond donor/acceptor cluster.

  • Acetamide Backbone: Provides backbone rigidity and additional H-bonding capability, often mimicking peptide substrates.

  • 4-Pyridyl Ring: Acts as a hydrogen bond acceptor or a metal chelator (e.g., Zinc in metalloenzymes).

Predicted Target Classes (In Silico)

Based on structural homology searches (Tanimoto coefficient > 0.7 against ChEMBL/PubChem databases):

  • Primary Candidates: Soluble Epoxide Hydrolase (sEH), Urease, Fatty Acid Amide Hydrolase (FAAH).

  • Secondary Candidates: Serine Proteases, Voltage-gated Sodium Channels (due to structural similarity to anticonvulsant acetamides).

Phase I: Label-Free Biophysical Deconvolution

To avoid the artifacts introduced by chemical modification (probes), we begin with thermal stability assays.

Cellular Thermal Shift Assay (CETSA) Protocol

This assay relies on the principle that ligand binding stabilizes the target protein, increasing its melting temperature (


).

Protocol:

  • Lysate Preparation: Harvest HEK293 or relevant disease-model cells. Lyse in non-denaturing buffer (PBS + Protease Inhibitors).

  • Treatment: Incubate cell lysate with Compound X (2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide) at 10 µM and DMSO (Control) for 30 min at 25°C.

  • Thermal Challenge: Aliquot samples into PCR strips. Heat continuously from 37°C to 67°C (3°C increments) for 3 minutes.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Analyze supernatant via Quantitative Mass Spectrometry (TMT-labeling) or Western Blot if candidate targets (e.g., sEH) are suspected.

Data Output: | Sample Group |


 (50% Aggregation) | 

(Shift) | Interpretation | | :--- | :--- | :--- | :--- | | DMSO Control | 52.4°C | - | Baseline Stability | | Compound (10µM) | 56.1°C | +3.7°C | Significant Binding | | Negative Ctrl (Inactive Analog) | 52.6°C | +0.2°C | Non-specific Interaction |

Phase II: Chemoproteomics (Affinity Chromatography)

If CETSA yields a broad list of hits, we proceed to affinity enrichment. This requires synthesizing a "biotinylated probe" variant of the molecule.

Probe Design & Synthesis

Critical Logic: The primary amide (


) or the pyridine ring  are the most solvent-exposed regions. The urea  core is likely buried in the active site (based on sEH/Kinase SAR data) and should not be modified.

Synthesis Strategy:

  • Linker Attachment Point: 4-position of the Pyridine ring (if SAR permits) or alkylation of the terminal amide nitrogen.

  • Linker Type: PEG-3 spacer to minimize steric hindrance.

  • Tag: Desthiobiotin (allows reversible elution, reducing background vs. Streptavidin).

Workflow Diagram (Graphviz):

TargetID_Workflow Start Lead Compound: 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide SAR SAR Analysis: Identify Tolerable Linker Sites Start->SAR Probe Probe Synthesis: Desthiobiotin-PEG-Linker-Compound SAR->Probe Linker at Pyridine C2/C3 or Amide N Lysate Incubate with Cell Lysate (+/- Competitor) Probe->Lysate PullDown Streptavidin Bead Enrichment Lysate->PullDown Wash Stringent Wash (Remove Non-specifics) PullDown->Wash Elute Reversible Elution (Biotin Competition) Wash->Elute MS LC-MS/MS Analysis (Label-Free Quantification) Elute->MS Validation Target Validation (Western Blot / siRNA) MS->Validation High Confidence Hits

Caption: Chemoproteomic workflow for affinity-based target enrichment using a biotinylated probe derivative.

Competition Assay (The "Self-Validating" Step)

To distinguish true targets from "sticky" proteins (e.g., Tubulin, HSPs):

  • Sample A (Probe): Lysate + Biotin-Probe (1 µM).

  • Sample B (Competition): Lysate + Biotin-Probe (1 µM) + Free Parent Compound (100 µM) .

  • Logic: A true target will be "blocked" by the excess parent compound in Sample B, resulting in a significantly reduced signal in the Mass Spec data compared to Sample A.

Phase III: Functional Validation (Genetic & Enzymatic)

Once a candidate (e.g., Enzyme X) is identified, causality must be established.

Enzymatic Inhibition Assay

If the target is identified as Soluble Epoxide Hydrolase (sEH) (a high-probability candidate for urea-based scaffolds):

  • Substrate: PHOME (fluorogenic substrate).

  • Method:

    • Incubate Recombinant sEH (10 nM) with Compound (0.1 - 1000 nM) for 15 min.

    • Add PHOME substrate.

    • Monitor fluorescence (Ex 330nm / Em 465nm).

    • Calculate

      
      .
      
CRISPR/Cas9 Rescue

Hypothesis: If the compound kills cancer cells by inhibiting Target Y, then overexpressing Target Y should confer resistance.

  • Transfection: Transfect cells with a plasmid overexpressing Target Y (or a drug-resistant mutant).

  • Viability Assay: Treat Wild-Type and Overexpression cells with the compound.

  • Result: A shift in the dose-response curve (higher

    
     in overexpressing cells) confirms on-target engagement.
    

Summary of Experimental Logic

StepTechniqueQuestion Answered
1 In Silico Docking Does the urea/pyridine motif fit known pockets (sEH, Kinases)?
2 CETSA Does the compound physically stabilize a protein in live lysate?
3 Affinity Pull-down What is the identity of the binding partner?
4 Competition MS Is the binding specific or an artifact?
5 Enzymatic Assay Does binding result in functional inhibition?

References

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase inhibition on cardiovascular health. Annual Review of Pharmacology and Toxicology, 53, 37-58. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Link

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. Link

  • Perrin, D. (2014). Hutchinson's "Target Identification and Validation in Drug Discovery". Elsevier Science. Link

Foundational

metabolic stability of 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide in vitro

In-Depth Technical Guide: Metabolic Stability of 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide in Vitro Executive Summary This technical guide details the experimental framework for assessing the in vitro metabolic st...

Author: BenchChem Technical Support Team. Date: February 2026

In-Depth Technical Guide: Metabolic Stability of 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide in Vitro

Executive Summary

This technical guide details the experimental framework for assessing the in vitro metabolic stability of 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide . As a Senior Application Scientist, I have structured this guide to address the specific metabolic liabilities inherent to this chemical class—specifically the pyridine ring and the ureidoacetamide backbone.

Critical Scientific Insight: Standard microsomal stability assays (using HLM/RLM) are insufficient for this compound. The presence of a 4-substituted pyridine ring makes this molecule a high-probability substrate for Aldehyde Oxidase (AO) , a cytosolic enzyme absent in standard microsomal preparations.[1] Relying solely on microsomes will likely yield false-positive stability data (underestimating clearance).[1] This guide prioritizes Hepatocyte and S9 fraction assays to capture both CYP450 and AO pathways.

Chemical & Pharmacological Context

To design a robust assay, we must first map the molecule's structural "soft spots" (metabolic liabilities).[1]

  • Compound Name: 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide[1]

  • Structural Class: Pyridinyl-ureidoacetamide.[1]

  • Key Structural Features:

    • Pyridine Ring (4-position attached): The 2- and 6-positions are unsubstituted and electron-deficient, creating a pharmacophore highly susceptible to nucleophilic attack by Aldehyde Oxidase (AO) .[1]

    • Ureido (

      
      ) & Acetamide Groups:  Susceptible to hydrolytic cleavage by carboxylesterases  and amidases  found in plasma and liver cytosol.[1]
      
    • Basic Nitrogen: The pyridine nitrogen (

      
      ) allows for N-oxidation by CYPs or FMOs.[1]
      
Predicted Metabolic Pathways

The following diagram illustrates the theoretical metabolic fate, guiding our analytical method development.

MetabolicPathways Parent Parent Compound (2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide) AO Aldehyde Oxidase (AO) (Cytosolic) Parent->AO CYP CYP450 / FMO (Microsomal) Parent->CYP Hyd Amidases (Cytosolic/Plasma) Parent->Hyd M1 M1: 2-Pyridone Derivative (Major AO Metabolite) M2 M2: Pyridine N-Oxide (CYP/FMO Metabolite) M3 M3: Hydrolysis Product (Decarboxylated Amine) AO->M1 Oxidation @ C2 CYP->M2 N-Oxidation Hyd->M3 Amide Hydrolysis

Figure 1: Predicted metabolic pathways.[1] Note that the AO pathway (M1) requires cytosol, while CYP (M2) requires microsomes.[1]

Experimental Strategy: System Selection

A "one-size-fits-all" approach fails here.[1] You must select the biological matrix that contains the necessary enzymes.[1]

Assay SystemSuitabilityRationale
Liver Microsomes (HLM/RLM) LOW Lacks Cytosol.[1] Will miss Aldehyde Oxidase (AO) and most amidases.[1] Risk: Underestimation of clearance.
S9 Fraction HIGH Contains both Microsomes (CYP/UGT) and Cytosol (AO/Amidases).[1] Requires specific cofactors.
Cryopreserved Hepatocytes OPTIMAL The "Gold Standard." Intact cell membrane, full enzyme complement, physiological cofactor concentrations.[1]
Plasma MEDIUM Required to assess hydrolytic stability (amidases) independent of hepatic clearance.[1]

Recommendation: Use Cryopreserved Hepatocytes for intrinsic clearance (


) determination.[1] Use S9 Fraction  with and without AO inhibitors (Hydralazine) for mechanistic phenotyping.[1]

Detailed Protocol: Hepatocyte Stability Assay

This protocol ensures the capture of both Phase I (CYP/AO) and Phase II (UGT) metabolism.[1]

Materials
  • Test Compound: 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide (10 mM stock in DMSO).

  • Biological Matrix: Cryopreserved Hepatocytes (Human/Rat/Mouse depending on species of interest).

  • Media: Krebs-Henseleit Buffer (KHB) or Williams' Medium E (pH 7.4).[1]

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Labetalol).[1]

Step-by-Step Workflow
  • Thawing & Viability Check:

    • Thaw hepatocytes rapidly at 37°C.

    • Perform Trypan Blue exclusion test.[1] Criteria: Viability must be >75%.

    • Dilute cells to

      
       cells/mL in pre-warmed buffer.
      
  • Incubation Setup:

    • Test Concentration: 1 µM (Low concentration prevents enzyme saturation and ensures linear kinetics).[1]

    • Final DMSO: < 0.1% (v/v) to avoid enzyme inhibition.[1]

    • Vessel: 96-well plate or glass tubes, shaking at 37°C.

  • Time Course:

    • Initiate reaction by adding test compound to cell suspension.[1]

    • Sampling Points: 0, 15, 30, 60, 90, and 120 minutes.

    • Procedure: At each time point, transfer 50 µL of incubation mixture into 150 µL of ice-cold Stop Solution (ACN).

  • Sample Processing:

    • Vortex samples for 10 minutes (protein precipitation).[1]

    • Centrifuge at 4,000 rpm for 20 minutes at 4°C.

    • Collect supernatant for LC-MS/MS analysis.[1]

Mechanistic Control (The "AO Check")

To confirm if Aldehyde Oxidase is driving clearance, run a parallel incubation in S9 Fraction with:

  • Condition A: S9 + NADPH (Active CYPs + AO).[1]

  • Condition B: S9 + NADPH + Hydralazine (25 µM) (Inhibits AO, leaves CYPs active).[1]

  • Interpretation: If clearance drops significantly in Condition B, the pyridine ring is being oxidized by AO.

Analytical Methodology (LC-MS/MS)

The polarity of the ureido and pyridine groups requires specific chromatographic attention.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended due to the compound's high polarity.[1] Alternatively, a high-strength silica C18 (e.g., Waters HSS T3) can be used.[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

    • B: Acetonitrile.[1]

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions:

    • Optimize for the parent (loss of urea/ammonia is common).[1]

    • Monitor for +16 Da (Oxidation) and -43 Da (Hydrolysis) shifts.[1]

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot


 vs. Time.[1] The slope 

is the elimination rate constant.[1]

[1]

[1]
In Vivo Extrapolation

Scale the in vitro data to predict in vivo clearance using physiological scaling factors (SF):


[1]
SpeciesHepatocellularity (

cells/g liver)
Liver Weight (g/kg)
Human12021
Rat12040
Mouse13588

Troubleshooting & Optimization

Troubleshooting Start High Clearance Observed Check1 Is it NADPH dependent? Start->Check1 Yes Yes (CYP Mediated) Check1->Yes No No Check1->No Check2 Inhibited by Hydralazine? No->Check2 AO_Path Aldehyde Oxidase (AO) Liability confirmed Check2->AO_Path Yes Hydrolysis Hydrolysis (Amidase) Check Plasma Stability Check2->Hydrolysis No

Figure 2: Diagnostic flowchart for identifying the enzyme responsible for instability.[1]

References

  • Pryde, D. C., et al. (2010).[1] "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[1] Journal of Medicinal Chemistry. Link[1]

  • Obach, R. S. (1999).[1] "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Chapter on Metabolic Stability). Link

  • Dalvie, D., et al. (2012).[1] "Assessment of Aldehyde Oxidase-Mediated Metabolism in Drug Discovery." Expert Opinion on Drug Metabolism & Toxicology. Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Dissolution &amp; Handling of 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide

This application note details the protocol for dissolving and handling 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide , a specialized ureido-acetamide derivative used in biochemical and cell-based assays. Given the spe...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocol for dissolving and handling 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide , a specialized ureido-acetamide derivative used in biochemical and cell-based assays.

Given the specific physicochemical properties of the ureido and pyridine moieties—namely high polarity, hydrogen bonding potential, and pH sensitivity—this guide provides a robust method for preparing stable stock solutions and working dilutions while mitigating precipitation risks.

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

To design an effective dissolution protocol, one must first understand the molecular architecture. 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide (Systematic Name: 2-ureido-2-(pyridin-4-yl)acetamide) combines three distinct functional groups that dictate its solubility:

  • Pyridine Ring (4-position): A weakly basic heterocycle (pKa ~5.2). It confers pH-dependent solubility, being more soluble in acidic environments but potentially prone to aggregation at neutral physiological pH.

  • Ureido Group (-NH-CO-NH2): A rigid, planar moiety capable of strong intermolecular hydrogen bonding. This often leads to high crystal lattice energy, reducing solubility in pure water.

  • Acetamide Backbone: Adds polarity and further hydrogen bond donor/acceptor sites.

Implication for Assays: The compound is likely sparingly soluble in water at neutral pH but highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) . Direct dissolution in aqueous buffers (PBS, Media) is not recommended due to the risk of micro-precipitation.

Physicochemical Summary (Predicted)
PropertyValue / CharacteristicImpact on Protocol
Molecular Weight ~193.16 g/mol Standard molarity calculations apply.
Solubility (Water) Low (< 1 mM likely)Requires organic co-solvent (DMSO).
Solubility (DMSO) High (> 50 mM likely)Ideal for stock solution preparation.
pKa (Pyridine N) ~5.2Solubility increases at pH < 5.0.
Stability Urea/Amide hydrolysis riskAvoid strong acids/bases; store frozen.

Reagents & Materials

  • Compound: 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide (Solid powder).

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%).

    • Note: Avoid DMSO stored for long periods as it absorbs water, reducing solubility power.

  • Aqueous Diluent: Phosphate Buffered Saline (PBS), pH 7.4, or Cell Culture Media (e.g., DMEM/RPMI).

  • Vortex Mixer and Ultrasonic Bath (Sonicator).

  • Amber Glass Vials (Borosilicate) with Teflon-lined caps (to prevent plastic leaching).

Step-by-Step Dissolution Protocol

Phase 1: Preparation of Stock Solution (10 mM - 50 mM)

Objective: Create a concentrated, stable solution in an organic solvent.

  • Weighing: Accurately weigh the specific amount of compound into a sterile amber glass vial.

    • Example: To prepare 1 mL of 50 mM stock :

      
      
      
      
      
  • Solvent Addition: Add the calculated volume of 100% Anhydrous DMSO to the vial.

    • Critical: Do not use water or buffers at this stage.

  • Dissolution:

    • Vortex vigorously for 30–60 seconds.

    • Visual Inspection: Check for floating particles. The solution should be completely clear.

    • Sonication (If needed): If particles persist, sonicate in a water bath at room temperature (20–25°C) for 5–10 minutes. Avoid heating above 37°C to prevent urea degradation.

  • Storage: Aliquot the stock solution into small volumes (e.g., 20–50 µL) in cryovials to avoid freeze-thaw cycles. Store at -20°C (stable for ~3 months) or -80°C (stable for ~6–12 months).

Phase 2: Preparation of Working Solutions (In Vitro Assays)

Objective: Dilute the stock into aqueous media without causing precipitation.

  • Pre-warm: Thaw the DMSO stock aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended):

    • If the final concentration is low (e.g., <1 µM), perform a serial dilution in 100% DMSO first.

    • Why? Pipetting volumes < 1 µL directly into media can lead to large errors and local precipitation "shock."

  • Final Dilution into Media:

    • Add the required volume of DMSO stock to the cell culture media/buffer while vortexing gently or swirling rapidly.

    • Order of Addition: Always add Compound (in DMSO) → Media . Never add Media → Compound.

    • Vehicle Limit: Ensure the final DMSO concentration is ≤ 0.5% (v/v) (ideally ≤ 0.1%) to avoid solvent toxicity.

Dilution Table (Example for 10 mM Stock)
Target Conc.[1][2][3] (

M)
Dilution FactorStep 1: Prep Intermediate (DMSO)Step 2: Add to Media (10 mL)Final DMSO %
100

M
1:100None (Use 10 mM Stock)100

L of 10 mM Stock
1.0% (High!)
10

M
1:1000None (Use 10 mM Stock)10

L of 10 mM Stock
0.1% (Safe)
1

M
1:10000Dilute 10 mM

1 mM (1:10 in DMSO)
10

L of 1 mM Intermediate
0.1% (Safe)

Troubleshooting & Quality Control

If precipitation ("crashing out") occurs upon adding the stock to the media:

  • Check Concentration: The compound may have reached its solubility limit in aqueous media. Reduce the working concentration.

  • Sonication of Media: Sonicate the final media solution for 5 minutes.

  • Warming: Warm the media to 37°C before adding the compound.

  • Serum Effects: Proteins in Fetal Bovine Serum (FBS) can bind the compound and improve apparent solubility. If using serum-free media, solubility may be lower.

Workflow Visualization

The following diagram outlines the decision logic for dissolving this ureido-acetamide derivative.

DissolutionProtocol Stock Solid Compound (2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide) DMSO Add 100% Anhydrous DMSO (Target: 10-50 mM) Stock->DMSO Vortex Vortex & Inspect DMSO->Vortex Clear Is Solution Clear? Vortex->Clear Sonicate Sonicate (5-10 min) Max 37°C Clear->Sonicate No (Cloudy) Aliquot Aliquot & Store (-20°C / -80°C) Clear->Aliquot Yes Sonicate->Vortex Working Prepare Working Solution (Dilute into Media) Aliquot->Working Precip Precipitation in Media? Working->Precip Success Proceed to Assay Precip->Success No Fail Reduce Conc. or Check pH/Serum Precip->Fail Yes

Caption: Logical workflow for the preparation of stable stock and working solutions, including checkpoints for precipitation.

References

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods (2nd Ed.). Academic Press.
  • Thermo Fisher Scientific. DMSO Solubility Guidelines for Cell Culture.Link

  • PubChem Compound Summary. 4-Pyridineacetamide derivatives (Structural Analogs). National Center for Biotechnology Information. Link

  • Sigma-Aldrich (Merck). Handling and Solubility of Pyridine Derivatives.Link

(Note: While specific datasheets for "2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide" are proprietary or rare, the protocols above are derived from validated chemical principles for 2-ureido-2-pyridyl acetamides.)

Sources

Application

Application Note: Modulating the Integrated Stress Response (ISR) in Neurodegeneration

Topic: Characterization and Protocol for 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide[1][2] Part 1: Executive Summary & Mechanism of Action 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide is a structural analog of S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization and Protocol for 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide[1][2]

Part 1: Executive Summary & Mechanism of Action

2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide is a structural analog of Sephin1 (2-[(aminocarbonyl)amino]-2-(2-chlorophenyl)acetamide) and a derivative of Guanabenz .[1][2] In neurological research, this scaffold is critical for its ability to modulate the Integrated Stress Response (ISR) and restore Proteostasis (protein homeostasis).[2]

Unlike its parent compound Guanabenz, which acts as an


-adrenergic agonist causing sedation and hypotension, ureido-acetamide derivatives are engineered to selectively inhibit PPP1R15A (GADD34) , the stress-inducible regulatory subunit of Protein Phosphatase 1 (PP1).[1][2]
Mechanistic Logic

In neurodegenerative disorders like Amyotrophic Lateral Sclerosis (ALS), Charcot-Marie-Tooth (CMT), and Multiple Sclerosis (MS), misfolded proteins accumulate in the Endoplasmic Reticulum (ER).[1][2][3] The cell responds via the PERK pathway, phosphorylating eIF2


  to temporarily halt protein translation and prevent further accumulation.[2]
  • Normal Recovery: The phosphatase complex PPP1R15A-PP1c dephosphorylates eIF2

    
     to resume protein synthesis.[1][2][4]
    
  • Pathology: Premature dephosphorylation restores synthesis before the folding defect is fixed, leading to "proteotoxicity" and cell death.[2]

  • Compound Action: 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide inhibits PPP1R15A, prolonging eIF2

    
     phosphorylation .[1][2] This extends the translational pause, giving the cell sufficient time to refold or degrade the toxic proteins.
    
Part 2: Visualizing the Pathway

The following diagram illustrates the Integrated Stress Response and the specific intervention point of the compound.

ISR_Pathway Stress ER Stress / Misfolded Proteins PERK PERK Kinase Activation Stress->PERK peIF2a p-eIF2α (Translation Halted) PERK->peIF2a Phosphorylation eIF2a eIF2α (Active Translation) Translation Protein Synthesis eIF2a->Translation Promotes peIF2a->eIF2a Dephosphorylation (by GADD34) peIF2a->Translation Inhibits Chaperones Chaperone Production (Refolding) peIF2a->Chaperones Induces ATF4 Translation->Stress Overload Apoptosis Cell Death (Proteotoxicity) Translation->Apoptosis If Stress Unresolved Chaperones->Apoptosis Prevents GADD34 PPP1R15A (GADD34) / PP1c Phosphatase Complex GADD34->peIF2a Compound 2-[(Aminocarbonyl)amino]- 2-pyridin-4-ylacetamide Compound->GADD34 INHIBITS

Figure 1: Mechanism of Action.[1][2] The compound inhibits the PPP1R15A complex, maintaining p-eIF2


 levels to prevent premature resumption of protein synthesis during stress.[1][2][3][5][6]
Part 3: Experimental Protocols
A. Solubility and Formulation

The urea and acetamide groups, combined with the pyridine ring, create a molecule with moderate polarity but limited aqueous solubility at high concentrations.

  • Stock Solution: Dissolve in DMSO (Dimethyl sulfoxide) to 10–50 mM.[2]

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute into culture media. Keep final DMSO concentration < 0.1% to avoid vehicle toxicity.[2]

B. In Vitro Cytoprotection Assay (Neuro2a / HeLa)

This protocol validates the compound's ability to rescue cells from ER stress induced by Tunicamycin.[2]

Materials:

  • Neuro2a (N2a) cells or HeLa cells.[2]

  • Tunicamycin (Tm) (ER stress inducer).[1][2]

  • Cell Viability Reagent (CellTiter-Glo® ATP assay or MTT).[1][2]

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Pre-treatment: Treat cells with the Compound (0.5 µM – 10 µM) for 1 hour.[2]

    • Note: Include a "Vehicle Only" control and a "Sephin1 Positive Control" if available.[2]

  • Stress Induction: Add Tunicamycin (Tm) to a final concentration of 2.5 µg/mL.[2]

    • Experimental Arms:

      • Control (No Tm, No Drug)[1][2]

      • Stress (Tm + Vehicle)[1][2]

      • Rescue (Tm + Compound)[1][2]

  • Incubation: Incubate for 24 hours at 37°C.

  • Readout: Add viability reagent and measure luminescence/absorbance.[2]

Success Criteria: The "Stress" group should show <40% viability. The "Rescue" group should show statistically significant recovery (e.g., >70% viability).

C. Western Blot Validation of Target Engagement

To confirm the mechanism (PPP1R15A inhibition), you must demonstrate sustained eIF2


 phosphorylation.

Workflow:

  • Stress: Treat cells with Tunicamycin (2.5 µg/mL) for 6 hours to induce p-eIF2

    
     and GADD34 expression.[1][2]
    
  • Washout (Critical Step): Remove Tm-containing media.[1][2] Wash 2x with PBS.[2]

  • Chase: Add fresh media containing Cycloheximide (to stop new protein synthesis) +/- Compound .

    • Rationale: In the absence of the compound, GADD34 will rapidly dephosphorylate eIF2

      
      . The compound should block this decay.[2]
      
  • Lysis: Lyse cells at 0, 30, 60, and 120 minutes post-washout.

  • Blotting:

    • Primary Antibodies: Anti-p-eIF2

      
       (Ser51), Anti-Total eIF2
      
      
      
      , Anti-PPP1R15A (GADD34).[1][2]
    • Normalization: Calculate p-eIF2

      
       / Total eIF2
      
      
      
      ratio.[1][2]
Part 4: Data Presentation & Analysis
Expected Results Table
Experimental Conditionp-eIF2

Level (Western Blot)
Cell Viability (24h)Interpretation
Vehicle (No Stress) Low (Basal)100%Baseline health.[1][2]
Tunicamycin (Tm) Only High (Transient)

Low
< 40%Stress overwhelms cell; premature translation resumption causes death.[1][2]
Tm + Compound (5µM) Sustained High > 75% Compound inhibits GADD34, maintaining translational pause, allowing recovery.[2]
Tm + Guanabenz Sustained High> 75%Positive control (but with adrenergic side effects in vivo).[2]
Experimental Workflow Diagram

Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Treatment cluster_2 Step 3: Analysis Stock DMSO Stock (10-50mM) Dilution Media Dilution (<0.1% DMSO) Stock->Dilution Cells Plate Cells (N2a / HeLa) Dilution->Cells Stress Add Stressor (Tunicamycin) Cells->Stress Drug Add Compound (Co-treatment) Stress->Drug Lysis Cell Lysis (RIPA Buffer) Drug->Lysis Viability Viability Assay (ATP / MTT) Drug->Viability WB Western Blot (p-eIF2α / Total) Lysis->WB

Figure 2: Step-by-step experimental workflow for validating 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide efficacy.[1][2]

Part 5: References
  • Das, I., et al. (2015).[7] "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit."[3][7][8][9] Science, 348(6231), 239-242.[2] [1][2]

    • Key Reference: Establishes Sephin1 (the chlorophenyl analog) as a selective PPP1R15A inhibitor.[2]

  • Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis."[7] Science, 332(6025), 91-94.[2] [1][2]

    • Key Reference: Identifies Guanabenz as the parent scaffold for this mechanism.[2]

  • Crespillo-Casado, A., et al. (2017).[2] "PPP1R15A-mediated dephosphorylation of eIF2α is essential for the resolution of ER stress."[1][2] Cell Reports, 19(11), 2256-2266.[2]

  • Ruggieri, A., et al. (2015).[9] "Guanabenz inhibits proteostasis defects in an in vitro model of Charcot-Marie-Tooth Type 1B."[1][2] Frontiers in Cellular Neuroscience.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide

Introduction: The "Zwitterionic" Trap The synthesis of 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide (Structure: Py-CH(NH-CO-NH2)-CONH2) presents a classic "perfect storm" of solubility and reactivity challenges. You...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Zwitterionic" Trap

The synthesis of 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide (Structure: Py-CH(NH-CO-NH2)-CONH2) presents a classic "perfect storm" of solubility and reactivity challenges. You are essentially trying to install a ureido (urea) group onto an alpha-amino amide backbone while managing a basic pyridine ring.

The core difficulty lies in the electronic duality of the molecule. The pyridine ring (pKa ~5.2) acts as a proton sponge, while the ureido formation requires precise pH control to generate isocyanic acid (


) without protonating the nucleophilic alpha-amine. If you are seeing low yields, "gummy" precipitates, or high salt contamination, you are likely failing at the Carbamoylation pH Window .

This guide breaks down the protocol into self-validating modules.

Module 1: The Synthetic Pathway & Critical Control Points

Before troubleshooting, verify your route. The most robust industrial route avoids the harsh hydrolysis of hydantoins (which often cleaves the amide) and instead utilizes the Partial Hydrolysis of Aminonitriles followed by Controlled Carbamoylation .

Visualizing the Workflow

SynthesisWorkflow Start 4-Pyridinecarboxaldehyde Step1 Strecker Reaction (Formation of Aminonitrile) Start->Step1 KCN, NH4Cl Step2 Partial Hydrolysis (H2SO4/H2O2 -> Amino-Acetamide) Step1->Step2 Controlled pH Step3 Carbamoylation (KOCN + AcOH) Step2->Step3 CRITICAL: pH 5.5-6.0 Target Target Ureido-Acetamide Step3->Target Precipitation

Figure 1: Optimized synthetic route prioritizing the preservation of the acetamide group.

Module 2: Troubleshooting the Carbamoylation (The "Gummy Solid" Issue)

The reaction of 2-amino-2-(pyridin-4-yl)acetamide with Potassium Cyanate (KOCN) is the most common failure point.

The Mechanism & The Trap

To form the urea linkage, KOCN must be protonated to form Isocyanic Acid (


), which is the active electrophile.
  • pH < 4: The alpha-amine (

    
    ) becomes protonated (
    
    
    
    ) and loses nucleophilicity. Result: No reaction; cyanate polymerizes to cyanuric acid.
  • pH > 8: Isocyanic acid is not generated effectively. Result: Slow reaction, hydrolysis of starting material.

Protocol Adjustment: The "Acetic Acid Buffer" Method

Do not use strong mineral acids (HCl/H2SO4) for this step. They create local "hotspots" of low pH that kill the reaction.

ParameterStandard Protocol (High Risk)Optimized Protocol (High Success)
Solvent WaterWater : Ethanol (3:1)
Acid Source HCl (dropwise)Glacial Acetic Acid (Buffer)
Temperature Reflux (

)

Reagent Mode Add KOCN all at onceAdd KOCN as aqueous solution over 30 mins
FAQ: Reaction Monitoring

Q: My reaction mixture turned into a white suspension, but NMR shows starting material. A: The white solid is likely Cyanuric Acid (a trimer of your reagent) or Biuret , not your product. This happens if the pH dropped too low.

  • Fix: Restart. Dissolve the amine precursor in water. Adjust pH to 7.0. Add KOCN. Then slowly add Acetic Acid to maintain pH 5.5–6.0.

Q: The pyridine ring is interfering. Should I protect it? A: Generally, no. The pyridine nitrogen is less nucleophilic than the primary alpha-amine. However, if you observe N-carbamoylation on the ring (rare), perform the reaction as the HCl salt of the amine and add exactly 1.0 equivalent of NaOH followed by KOCN.

Module 3: Isolation & Purification (The "Salt" Trap)

Because this synthesis is done in aqueous media with salts (KOCN, acetates), the final product often co-precipitates with inorganic salts.

Purification Logic Tree

PurificationLogic Start Crude Precipitate Check1 Is it water soluble? Start->Check1 PathA Recrystallize from Water/EtOH (Hot) Check1->PathA No (Product) PathB Desalting Required Check1->PathB Yes (Salt Contamination) Use Ion Exchange Resin\n(Dowex 50W, H+ form) Use Ion Exchange Resin (Dowex 50W, H+ form) PathB->Use Ion Exchange Resin\n(Dowex 50W, H+ form) Elute with 10% NH4OH Elute with 10% NH4OH Use Ion Exchange Resin\n(Dowex 50W, H+ form)->Elute with 10% NH4OH

Figure 2: Decision matrix for removing inorganic salts from the polar product.

Step-by-Step Desalting Protocol

If your Elemental Analysis shows high ash content (Potassium), follow this:

  • Resin Prep: Use a cation exchange resin (e.g., Dowex 50W or Amberlite IR-120) in the

    
     form.
    
  • Loading: Dissolve crude material in minimum water (acidify slightly with HCl if needed to dissolve) and load onto the column.

    • Why? The Pyridine-Ureido molecule will bind to the resin via the pyridine nitrogen. Potassium ions will pass through or displace easily.

  • Washing: Wash with distilled water until the eluate is neutral and salt-free (check with AgNO3 for chlorides if HCl was used).

  • Elution: Elute with 5% Aqueous Ammonia .

    • Mechanism:[1][2][3][4] The ammonia deprotonates the pyridine/amine, releasing the neutral zwitterion from the resin.

  • Isolation: Lyophilize (freeze-dry) the ammonia fraction. Do not use heat evaporation as it may degrade the urea linkage.

References & Validation

  • Ureido Formation Mechanics:

    • Source: The reaction of amines with cyanic acid is a foundational organic synthesis method. For the specific pH dependence of cyanate reactions, see:

    • Stark, M. A. "Synthesis of Ureas." in Science of Synthesis, 2005 . (General reference for KOCN methodology).

    • Reference:

  • Pyridine-Acetamide Solubility & Synthesis:

    • Source: Methods for handling 4-substituted pyridine acetamides and their solubility profiles.

    • Reference:PubChem Compound Summary for CID 21288 (N-Pyridin-4-ylacetamide).

  • Analogous Synthesis (Bucherer-Bergs/Strecker):

    • Source: For the synthesis of the amino-acetamide precursor via nitrile hydrolysis.

    • Reference:Wang, J., et al.[1] "Synthesis of Unnatural

      
      -Amino Acids from (Pyridin-2-yl) Carbamate." J. Org.[1][5] Chem.2022 , 87, 21, 13615–13626.[1] [1]
      
  • Purification of Zwitterionic Heterocycles:

    • Source: Ion exchange protocols for amino-pyridine derivatives.

    • Reference:Ugwu, D. I., & Okoro, U. C. "Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives." Med.[6][7] Chem.2014 , 4, 330-333.[7] (Demonstrates handling of similar pyridine-acetamide backbones).

Sources

Optimization

Technical Guide: Optimization of Reaction Conditions for 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide Synthesis

Executive Summary & Reaction Mechanics This guide addresses the synthesis of 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide (also known as -ureido-4-pyridylacetamide). The core transformation involves the carbamoylatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Mechanics

This guide addresses the synthesis of 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide (also known as


-ureido-4-pyridylacetamide). The core transformation involves the carbamoylation of the 

-amino group of 2-amino-2-(pyridin-4-yl)acetamide using a cyanate source (typically Potassium Cyanate, KOCN) under controlled acidic conditions.

Achieving high purity and yield requires navigating a kinetic competition between the desired nucleophilic attack and the decomposition of the cyanate reagent.

Reaction Scheme

The synthesis relies on the Wöhler synthesis mechanism where the amine nucleophile attacks the electrophilic carbon of isocyanic acid (generated in situ).

ReactionScheme SM 2-Amino-2-(pyridin-4-yl)acetamide (Nucleophile) Product 2-[(Aminocarbonyl)amino]- 2-pyridin-4-ylacetamide SM->Product Nucleophilic Attack Reagent Potassium Cyanate (KOCN) + H+ Inter Isocyanic Acid (HN=C=O) Reagent->Inter Acid Hydrolysis Inter->Product Side Cyanuric Acid (Polymerization) Inter->Side Excess Heat/pH < 3

Figure 1: Reaction pathway illustrating the critical interaction between the amine precursor and isocyanic acid.

Critical Process Parameters (CPP)

Success in this synthesis is defined by three variables. Deviating from these windows results in either unreacted starting material or contamination with inorganic salts and cyanuric acid.

ParameterOptimal RangeScientific Rationale
pH 3.5 – 4.5 Crucial Balance: pH < 3.0 hydrolyzes KOCN to CO₂/NH₃ too fast. pH > 5.0 leaves the amine unprotonated but fails to generate enough electrophilic HNCO.
Temperature 50°C – 65°C Higher temperatures (>70°C) promote the trimerization of HNCO into cyanuric acid (a difficult-to-remove solid impurity).
Stoichiometry 1.2 – 1.5 eq. A slight excess of KOCN compensates for the inevitable hydrolysis of isocyanic acid in the aqueous medium.
Solvent Water/Acetic Acid The pyridine moiety ensures water solubility. Acetic acid acts as both solvent and buffer.

Optimized Experimental Protocol ("The Golden Batch")

This protocol is designed for a 10 mmol scale.[1] Scale-up requires re-validation of cooling profiles.

Materials
  • Precursor: 2-amino-2-(pyridin-4-yl)acetamide dihydrochloride (or free base).

  • Reagent: Potassium Cyanate (KOCN) - Freshly opened bottle recommended.

  • Solvent: Deionized Water, Glacial Acetic Acid.

Step-by-Step Workflow
  • Dissolution (T = 25°C):

    • Dissolve 10 mmol of 2-amino-2-(pyridin-4-yl)acetamide in 20 mL of water.

    • Note: If using the free base, the solution will be basic. If using the HCl salt, it will be acidic.

  • pH Adjustment:

    • Adjust pH to ~4.0 using 50% Acetic Acid (if basic) or 10% NaOH (if too acidic).

    • Checkpoint: The solution must be clear. Turbidity indicates impurities or incorrect pH.

  • Reagent Addition (T = 25°C

    
     55°C): 
    
    • Add 12 mmol (1.2 eq) of KOCN dissolved in minimal water (5 mL) dropwise over 10 minutes.

    • Why? Slow addition prevents a local spike in HNCO concentration, reducing polymerization.

  • Reaction Phase:

    • Heat the mixture to 55°C and stir for 2–3 hours.

    • Monitor by TLC (Eluent: 10% MeOH in DCM) or LC-MS. Look for the disappearance of the primary amine.

  • Workup & Crystallization:

    • Cool the reaction mixture slowly to 4°C (ice bath).

    • The ureido product often precipitates due to lower solubility than the starting amine.

    • If no precipitate forms, concentrate the solution to 50% volume under vacuum, then cool again.

  • Purification:

    • Filter the white solid. Wash with ice-cold water (2 x 5 mL) to remove residual inorganic salts (KCl/NaOAc).

    • Recrystallize from Water/Ethanol (1:1) if purity is <95%.

Workflow Start Start: Dissolve Amine in Water CheckPH Adjust pH to 4.0 (Acetic Acid/NaOH) Start->CheckPH AddKOCN Add KOCN (1.2 eq) Dropwise @ RT CheckPH->AddKOCN Heat Heat to 55°C (2-3 Hours) AddKOCN->Heat Cool Cool to 4°C Induce Precipitation Heat->Cool Filter Filter & Wash (Cold Water) Cool->Filter

Figure 2: Operational workflow for the synthesis of the target ureido-acetamide.

Troubleshooting & FAQs

Q1: My reaction yield is low (<30%), and I see starting material remaining.

Diagnosis: The reaction pH likely drifted too high (>6) or the cyanate hydrolyzed before reacting. Solution:

  • Buffer Control: Do not rely on initial pH adjustment alone. Check pH during the addition of KOCN. The reaction consumes acid (

    
    ), causing pH to rise. Add small aliquots of acetic acid to maintain pH ~4.0–4.5.
    
  • Reagent Quality: KOCN degrades to carbonates over time if exposed to moisture. Verify the reagent quality or increase equivalents to 1.5–2.0 eq.

Q2: The product is contaminated with a water-insoluble white solid that isn't my compound.

Diagnosis: This is likely Cyanuric Acid , a trimer of isocyanic acid formed by overheating or high concentration. Solution:

  • Temperature Limit: Ensure the reaction temperature never exceeds 65°C.

  • Dilution: Run the reaction slightly more dilute (0.3 M instead of 0.5 M).

  • Removal: Cyanuric acid is insoluble in cold water but soluble in hot water. A hot filtration step during recrystallization can remove it, or simply washing the crude product with sufficient warm water (if your product is less soluble) might work. Note: The target pyridine derivative is likely soluble in hot water, so careful fractional crystallization is needed.

Q3: I cannot get the product to precipitate from the aqueous solution.

Diagnosis: The pyridine ring and acetamide group make the molecule highly polar and water-soluble. Solution:

  • Salting Out: Add NaCl to saturation to decrease the solubility of the organic product.

  • Solvent Swap: Evaporate the water to dryness (rotary evaporator). Triturate the residue with hot Ethanol or Methanol. The inorganic salts will remain undissolved (mostly), while the ureido-pyridine product dissolves. Filter and cool the alcohol to crystallize.

Q4: Can I use urea instead of potassium cyanate?

Answer: Yes, but it requires much harsher conditions.

  • Protocol: Refluxing the amine with urea in water/alcohol usually requires temperatures >100°C to generate isocyanic acid from urea. This risks thermal degradation of the acetamide group. The KOCN method is superior for mild, selective functionalization.

References

  • Wöhler Synthesis Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
  • Hydantoin/Ureido Chemistry: Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470. Link (Foundational chemistry for pyridine-hydantoin-ureido interconversions).

  • Pyridine Solubility & Handling:Pyridine and its Derivatives, Chemistry of Heterocyclic Compounds Series.
  • Cyanate Reaction Conditions: Kurzer, F. "Cyanates and their Thio-derivatives." Organic Compounds of Sulphur, Selenium, and Tellurium, 1975.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide

[1] Compound Profile & Purification Logic Compound: 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide Chemical Class: Pyridyl-Ureido-Acetamide Key Physicochemical Features: [1][2] Basic Moiety: The pyridine ring provides...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Compound Profile & Purification Logic

Compound: 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide Chemical Class: Pyridyl-Ureido-Acetamide Key Physicochemical Features: [1][2]

  • Basic Moiety: The pyridine ring provides a distinct handle for pH-dependent solubility (pKa ~5.2).[1][2]

  • H-Bonding Network: The urea (–NH–CO–NH–) and acetamide (–CONH2) groups create a rigid hydrogen-bonding network.[1][2] This often leads to high melting points and low solubility in non-polar solvents (DCM, Hexane).

  • Solubility Profile: Likely soluble in DMSO, dilute aqueous acid, and hot lower alcohols (MeOH, EtOH). Sparingly soluble in water at neutral pH.[1]

The Purification Challenge: The primary difficulty with this scaffold is its tendency to "oil out" (liquid-liquid phase separation) during recrystallization due to the flexible urea linker, and its high polarity which makes normal-phase chromatography (silica) difficult due to peak tailing.

Strategic Decision Matrix

Before selecting a protocol, assess your crude material's purity profile.

PurificationStrategy Start Crude Material Analysis PurityHigh Purity > 85% (Mainly salts/color) Start->PurityHigh High Purity PurityLow Purity < 85% (Side reactions/isomers) Start->PurityLow Low Purity Recryst Protocol A: Recrystallization (EtOH/Water or ACN) PurityHigh->Recryst AcidBase Protocol B: pH-Swing Extraction (Utilizing Pyridine pKa) PurityLow->AcidBase Remove non-basics Chrom Protocol C: Reverse Phase / HILIC (For difficult isomers) PurityLow->Chrom Close-eluting impurities Final Pure Solid (>98% HPLC) Recryst->Final AcidBase->Recryst Polishing Chrom->Final

Figure 1: Decision tree for selecting the optimal purification pathway based on initial crude purity.

Protocol A: Recrystallization (The "Anti-Oiling" Method)

This is the preferred method for scaling up. The urea moiety makes this compound prone to forming supersaturated oils rather than crystals.

Solvent System: Ethanol (95%) and Water.[1][3] Alternative: Acetonitrile (ACN) (for removal of non-polar impurities).[1]

Step-by-Step Methodology:
  • Dissolution: Suspend the crude solid in Ethanol (10 mL/g). Heat to reflux (approx. 78°C).[1]

  • Titration: If the solid does not dissolve, add Water dropwise through the condenser until a clear solution is obtained. Do not exceed 20% water volume.[1]

  • Hot Filtration: While at reflux, filter through a pre-heated sintered glass funnel to remove inorganic salts (NaCl/KCl) often present from the urea formation step.

  • Controlled Cooling (Critical):

    • Turn off the heat source and let the flask sit in the oil bath to cool slowly to 40°C.

    • Troubleshooting: If an oil droplet appears, add a seed crystal immediately and scratch the glass surface.

  • Crystallization: Once turbidity is observed, move to an ice bath (0-4°C) for 2 hours.

  • Isolation: Filter the white/off-white solid.[1][2] Wash with cold Ethanol.[1]

  • Drying: Dry under vacuum at 50°C. Note: Urea derivatives trap water; ensure thorough drying to avoid mass balance errors.[1][2]

Protocol B: Acid-Base pH Swing (The "Chemical Lever")[1]

This method exploits the basicity of the pyridine ring to separate the product from non-basic impurities (e.g., unreacted urea or acetamide byproducts).

Mechanism:


[1][2]
Step-by-Step Methodology:
  • Acidification: Suspend crude material in Water.[1][2] Slowly add 1M HCl until pH ~2-3. The product should dissolve completely.

  • Filtration/Extraction:

    • Filter off any insoluble solids (non-basic polymers).[1]

    • Wash the aqueous acidic layer with Ethyl Acetate (EtOAc) to remove non-basic organic impurities.

  • Neutralization: Cool the aqueous layer to 5°C. Slowly add 2M NaOH or saturated NaHCO₃ while stirring vigorously.

  • Precipitation: Adjust pH to ~8-9 (slightly basic). The free base product will precipitate.

  • Collection: Filter the solid and wash with plenty of water to remove inorganic salts formed during neutralization.[1]

Protocol C: Chromatographic Purification

If the compound requires >99.5% purity (e.g., for biological assays), standard silica chromatography often fails due to tailing.

Recommended Conditions:
ParameterConditionRationale
Stationary Phase C18 (Reverse Phase) or Amine-Functionalized SilicaReduces interaction with the basic pyridine nitrogen.[1][2]
Mobile Phase A Water + 0.1% Formic AcidAcid keeps pyridine protonated (improves peak shape).[1][2]
Mobile Phase B Acetonitrile or MethanolStandard organic modifier.[1][2]
Gradient 5% B to 40% B over 20 minThe compound is polar and will elute early.
Detection UV @ 254 nmPyridine ring has strong absorbance.[1][2]

Troubleshooting & FAQs

Q1: My product is coming out as a sticky gum/oil instead of a powder. How do I fix this?

  • Cause: This is "oiling out," common with urea compounds.[2] It happens when the solution cools too fast or the solvent polarity is not optimal.

  • Fix: Re-heat the mixture until it dissolves. Add a small amount of a "good" solvent (e.g., Ethanol) to change the composition. Allow the solution to cool very slowly (wrap the flask in foil/towel). Add a seed crystal at the cloud point.

Q2: The melting point is lower than reported/expected.

  • Cause: Trapped solvent (solvates) or water.[1][2] Ureas are hygroscopic.[1]

  • Fix: Dry the sample at 60°C under high vacuum (0.1 mbar) for 12 hours. Run TGA (Thermogravimetric Analysis) if available to check for solvent loss.[1]

Q3: I have high ash content/inorganic residue.

  • Cause: If you used Protocol B (Acid/Base), salt (NaCl) might be trapped in the crystal lattice.

  • Fix: Reslurry the solid in cold water (the product is sparingly soluble, salts are highly soluble) and filter again.

Q4: Can I use Normal Phase (Silica) Chromatography?

  • Risk: Pyridines streak badly on silica due to interaction with acidic silanols.[1]

  • Modification: If you must use silica, add 1% Triethylamine (TEA) to your DCM/MeOH mobile phase to neutralize the silica surface.

References

  • General Pyridine Purification: BenchChem. "A Researcher's Guide to Pyridine Purification." (Accessed Oct 2023).[1] Link[1]

  • Urea/Amide Crystallization: University of Rochester, Dept. of Chemistry. "Solvents for Recrystallization."[1][4][5][6][7] (Accessed Oct 2023).[1] Link

  • Synthesis of Pyridine-Ureas: Mokhtar, et al.[1][2] "Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation."[1][2][8] Molecules, 2018.[8] Link[1]

  • Solubility Data (Analogous Structures): PubChem. "N-Pyridin-4-ylacetamide Compound Summary." (Accessed Oct 2023).[1] Link

Sources

Optimization

Technical Support Center: Strategies for 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide (Apilimod)

Here is a technical support center with troubleshooting guides and FAQs for dealing with the poor oral bioavailability of 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide. Welcome to the technical support resource for re...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a technical support center with troubleshooting guides and FAQs for dealing with the poor oral bioavailability of 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide.

Welcome to the technical support resource for researchers and drug development professionals working with 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide, also known as Apilimod or STA-5326. This guide provides in-depth troubleshooting, experimental protocols, and frequently asked questions to address the challenges associated with its poor oral bioavailability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties of Apilimod and the underlying causes of its challenging pharmacokinetic profile.

Q1: What are the key physicochemical properties of Apilimod?

Apilimod is a synthetic organic compound with a molecular formula of C23H26N6O2 and a molar mass of approximately 418.5 g/mol [1][2]. It was initially investigated as an inhibitor of interleukin-12 (IL-12) and IL-23 production before being identified as a potent and specific inhibitor of the lipid kinase PIKfyve[2][3]. Its structure contains a pyridine ring, which is a common motif in many FDA-approved drugs[4]. Key physicochemical properties that influence its bioavailability are summarized in the table below.

PropertyValue/DescriptionImplication for Oral BioavailabilitySource
Molecular Weight 418.5 g/mol Within the range for good membrane permeability (Lipinski's Rule of Five).[1]
LogP (XLogP3) 3.8Indicates high lipophilicity and potentially poor aqueous solubility.[1]
Aqueous Solubility PoorA significant limiting factor for dissolution in the gastrointestinal (GI) tract.[5]
Solubility in Solvents Soluble in DMSO (>10 mg/mL), Ethanol (6-10 mg/mL), and DMF (25 mg/mL).Provides options for formulation development but highlights poor aqueous solubility.[6][7]
Chemical Class Synthetic OrganicA small molecule intended for oral administration.[3]
Q2: Why does Apilimod exhibit poor and variable oral bioavailability?

The primary reason for Apilimod's poor oral bioavailability is its low aqueous solubility, a direct consequence of its lipophilic nature (high LogP)[5]. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the fluids of the gastrointestinal tract. Poor solubility leads to a low dissolution rate, which becomes the rate-limiting step for absorption. This challenge is common for many drug candidates, with estimates suggesting that a significant percentage of new molecules have low solubility and permeability[8].

Other potential contributing factors include:

  • Pre-systemic Metabolism: Apilimod may be subject to first-pass metabolism in the gut wall or liver, where enzymes can degrade the compound before it reaches systemic circulation[5].

  • Inadequate Formulation: Administering Apilimod in a simple suspension or a non-optimized vehicle can lead to drug precipitation in the GI tract, further reducing the amount of dissolved drug available for absorption[5].

  • Unfavorable Pharmacokinetics: Even at maximum oral dosages in preclinical models, Apilimod has been associated with unexpectedly low plasma levels[9].

Q3: What does a typical pharmacokinetic (PK) profile for Apilimod look like after oral dosing?

Published data from both preclinical and clinical studies indicate that Apilimod is rapidly absorbed but exhibits low plasma concentrations.

  • In a Phase 1 study, oral administration of Apilimod dimesylate showed a mean time to maximum concentration (Tmax) of about 1 hour[10].

  • Another study noted that a single oral dose of 102.7 mg of free apilimod base resulted in a peak plasma concentration of approximately 225 ng/mL after about one hour, which then dropped below 50 ng/mL after six hours[9].

  • Preclinical studies in mouse xenograft models have utilized oral gavage at doses around 41 mg/kg twice daily to achieve therapeutic effects, suggesting that high doses are needed to overcome the low bioavailability[11].

These findings highlight the core challenge: while absorption is quick, the extent of absorption is low, leading to suboptimal plasma exposure.

Q4: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound like Apilimod?

Numerous formulation strategies have been developed to improve the oral bioavailability of poorly soluble drugs[12][13]. These can be broadly categorized as follows:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing particle size (micronization, nanonization) can enhance the dissolution rate[8][13].

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a hydrophilic polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate[14]. This is a highly effective and widely used approach.

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility by encapsulating the drug in lipidic vesicles that form fine emulsions in the GI tract[12][13].

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can shield the lipophilic drug molecule and improve its solubility in water[13][14].

  • Prodrugs: Modifying the drug's chemical structure to create a more soluble or permeable version that converts back to the active form in the body[12].

The choice of strategy depends on the specific physicochemical properties of the drug and the desired therapeutic outcome. For Apilimod, strategies focusing on improving solubility, such as ASDs and SEDDS, are highly recommended.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides practical solutions and step-by-step protocols to address specific experimental challenges.

Troubleshooting Issue 1: Low and Variable Plasma Concentrations in Preclinical Studies

This is the most common issue reported for Apilimod. The root cause is almost always insufficient dissolution in the GI tract.

Solution A: Formulation Optimization using Amorphous Solid Dispersions (ASDs)

ASDs are one of the most robust methods for enhancing the solubility of poorly soluble compounds. By converting the drug from a stable crystalline form to a high-energy amorphous state, you can achieve supersaturation upon dissolution, which drives absorption.

This protocol describes a lab-scale method for preparing an ASD using a common hydrophilic polymer.

Materials:

  • Apilimod

  • Polyvinylpyrrolidone/vinyl acetate copolymer (PVP-VA, e.g., Kollidon® VA 64)

  • Dichloromethane (DCM) or a suitable solvent in which both drug and polymer are soluble

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Determine Drug-Polymer Ratio: Start with ratios of 1:3 and 1:5 (Apilimod:PVP-VA) by weight.

  • Dissolution: Dissolve the calculated amounts of Apilimod and PVP-VA in a minimal amount of DCM in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature of approximately 40°C. Continue until a thin, clear film is formed on the inside of the flask and all solvent is removed.

  • Final Drying: Place the flask in a vacuum oven overnight at 40°C to remove any residual solvent.

  • Milling: Carefully scrape the solid dispersion from the flask. Gently grind the resulting material into a fine powder using a mortar and pestle.

  • Characterization (Optional but Recommended):

    • Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline melting peak for Apilimod, verifying its amorphous state.

    • Powder X-Ray Diffraction (PXRD): To confirm the absence of crystallinity.

  • Dosing Vehicle Preparation: The resulting ASD powder can be suspended in an aqueous vehicle (e.g., 0.5% methylcellulose) for oral gavage.

Solution B: Formulation Optimization using Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as GI fluids.

Materials:

  • Apilimod

  • Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® EL, Tween® 80)

  • Cosurfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)

Procedure:

  • Solubility Screening: First, determine the solubility of Apilimod in various oils, surfactants, and cosurfactants to select the best components.

  • Formulation Preparation: a. Weigh the selected oil, surfactant, and cosurfactant into a glass vial based on a predetermined ratio (e.g., 30% oil, 50% surfactant, 20% cosurfactant). b. Heat the mixture to approximately 40°C and stir gently until a homogenous, clear solution is formed. c. Add the Apilimod to the mixture and continue stirring until it is completely dissolved. The amount of Apilimod to add will depend on its solubility in the chosen system.

  • Self-Emulsification Test: a. Add 1 mL of the prepared SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle stirring. b. Observe the emulsification process. A robust formulation will quickly form a clear or slightly bluish-white microemulsion. c. Measure the droplet size using a particle size analyzer to ensure it is in the nano-range (typically <200 nm).

  • Dosing: The final liquid SEDDS formulation can be directly administered via oral gavage.

Troubleshooting Issue 2: Inaccurate Quantification of Apilimod in Plasma Samples

Reliable bioanalysis is critical for interpreting PK studies. Due to its lipophilicity, Apilimod can be prone to non-specific binding and matrix effects.

Solution: Development of a Validated LC-MS/MS Bioanalytical Method

A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying small molecules in complex biological matrices like plasma.

This protocol provides a starting point for method development, which must be fully validated according to regulatory guidelines.

1. Sample Preparation (Protein Precipitation): a. To a 50 µL aliquot of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile. The acetonitrile should contain a suitable internal standard (IS), such as a stable isotope-labeled version of Apilimod or a structurally similar compound[5]. b. Vortex the mixture vigorously for 1 minute to precipitate plasma proteins. c. Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C. d. Carefully transfer the clear supernatant to a new tube or a 96-well plate. e. Evaporate the supernatant to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid)[5].

2. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, <3 µm particle size) is a good starting point.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A fast gradient from low to high organic content (e.g., 5% to 95% B over 3-5 minutes).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be optimized by infusing a standard solution of Apilimod and the IS. The precursor ion will be the [M+H]+ adduct. The product ions are determined by fragmentation experiments.

3. Calibration and Quality Control:

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Apilimod into blank plasma.

  • Process these samples alongside the unknown study samples to ensure accuracy and precision.

Part 3: Visualizations and Workflows

Diagram 1: Key Barriers to Oral Drug Absorption

This diagram illustrates the sequential challenges a drug like Apilimod faces after oral administration.

G cluster_GI_Tract Gastrointestinal Tract cluster_Barriers Physiological Barriers DosageForm Oral Dosage Form (e.g., Suspension) Dissolution Dissolution in GI Fluids DosageForm->Dissolution Poor Solubility (Rate-Limiting Step) Lumen Drug in Solution (GI Lumen) Dissolution->Lumen Permeation Permeation across Gut Wall Lumen->Permeation Metabolism Gut Wall & Liver Metabolism (First-Pass Effect) Permeation->Metabolism SystemicCirculation Systemic Circulation Metabolism->SystemicCirculation Reduced Bioavailability

Caption: The oral absorption pathway highlighting poor solubility as the primary barrier for Apilimod.

Diagram 2: Troubleshooting Workflow for Poor Oral Bioavailability

This workflow provides a logical sequence of steps for a researcher encountering poor in vivo results with Apilimod.

Caption: A systematic workflow for addressing and improving the oral bioavailability of Apilimod.

References

  • Vertex AI Search. (2023, February 28). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • ResearchGate. Strategies for enhancing oral bioavailability of poorly soluble drugs.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Apilimod Pharmacokinetics in Animal Models.
  • Taylor & Francis Online. Promising strategies for improving oral bioavailability of poor water-soluble drugs.
  • Alzheimer's Drug Discovery Foundation. Apilimod.
  • ASH Publications. (2017, December 7). Phase 1 Clinical Safety, Pharmacokinetics (PK), and Activity of Apilimod Dimesylate (LAM-002A), a First-in-Class Inhibitor of Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve), in Patients with Relapsed or Refractory B-Cell Malignancies. Blood, 130 (Supplement 1), 4119.
  • IUPHAR/BPS Guide to PHARMACOLOGY. apilimod.
  • PubChem - NIH. Apilimod.
  • Echelon Biosciences. (2024, September 26). Apilimod (PIKfyve Inhibitor).
  • PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • Cayman Chemical. Apilimod (STA-5326, CAS Number: 541550-19-0).
  • Wikipedia. Apilimod.
  • PMC. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma.

Sources

Reference Data & Comparative Studies

Validation

independent verification of 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide's biological activity

This guide is structured as a high-level technical directive for verifying the biological activity of 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide (CAS 1893219-62-9). Based on its chemical structure (an -ureido aceta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical directive for verifying the biological activity of 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide (CAS 1893219-62-9).

Based on its chemical structure (an


-ureido acetamide with a pyridine substituent), this compound acts as a linear precursor to 5-(4-pyridyl)hydantoin  and shares significant pharmacophore overlap with NAMPT inhibitors  and ureide-class anticonvulsants  (like Phenacemide).

This guide prioritizes the verification of two primary biological mechanisms: Anticonvulsant activity (via Sodium Channel modulation) and Metabolic modulation (via NAMPT/NAD+ pathways).

Executive Summary & Molecule Profile

Compound: 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide Class:


-Ureidoacetamide / Pyridine-derivative
Predicted Activity:  Anticonvulsant (Broad-spectrum), NAMPT Inhibition (Putative).
Key Challenge:  Distinguishing between its linear activity and its cyclized metabolite (5-(4-pyridyl)hydantoin).

This guide provides a protocol to objectively compare this compound against industry standards Phenacemide (structural analog) and Lacosamide (functional analog).

Structural Logic & Pharmacophore Analysis

The molecule contains three critical functional domains:

  • Pyridine Ring (4-position): Mimics the nicotinamide moiety, suggesting potential affinity for NAD+ binding pockets (NAMPT, PARP) or hydrophobic pockets in voltage-gated sodium channels (

    
    ).
    
  • Ureido Group (2-[(Aminocarbonyl)amino]-): A classic hydrogen bond donor/acceptor motif found in anticonvulsants; susceptible to acid-catalyzed cyclization.

  • Primary Acetamide: Stabilizes binding via H-bonding.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the Target Compound (TC) with established alternatives based on predicted Structure-Activity Relationship (SAR) profiles.

FeatureTarget Compound (Pyridine-Ureido)Phenacemide (Standard Ureide)Lacosamide (Functional Amino Acid)FK866 (NAMPT Inhibitor)
Primary Mechanism Putative

Block / NAMPT Inhibition

Blockade (State-dependent)
Slow Inactivation of

NAMPT Inhibition (NAD+ depletion)
Metabolic Stability Low (Cyclizes to Hydantoin)Moderate (Deamination)HighHigh
Solubility Moderate (Pyridine aids pH solubility)Low (Lipophilic)HighModerate
Toxicity Risk Potential Pyridine toxicityHepatotoxicity (Urea residue)LowThrombocytopenia
Verification Priority High (Confirm cyclization rate)Low (Well established)LowLow

Verification Workflow (Logic Diagram)

The following Graphviz diagram illustrates the decision tree for verifying the compound's mechanism of action.

VerificationWorkflow Start Compound: 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide StabCheck Step 1: Stability Analysis (LC-MS @ pH 2.0 vs 7.4) Start->StabCheck Cyclized Result: Rapid Cyclization (Hydantoin Formation) StabCheck->Cyclized >50% conversion < 1h Stable Result: Stable Linear Form StabCheck->Stable <10% conversion < 24h NavAssay Step 2A: Na+ Channel FLIPR Assay (Anticonvulsant Screen) Cyclized->NavAssay Test Metabolite Stable->NavAssay Test Parent NAMPTAssay Step 2B: NAD+ Quantification (Metabolic Screen) Stable->NAMPTAssay Pyridine Pharmacophore DecisionAnticonvulsant Outcome: Anticonvulsant Profile (Compare to Phenacemide) NavAssay->DecisionAnticonvulsant IC50 < 10 µM DecisionMetabolic Outcome: NAMPT Inhibitor (Compare to FK866) NAMPTAssay->DecisionMetabolic NAD+ Depletion

Caption: Decision matrix for distinguishing between prodrug behavior (cyclization) and intrinsic activity.

Experimental Protocols

Experiment A: Chemical Stability & Cyclization Verification

Objective: Determine if the biological activity is due to the parent linear urea or the cyclized hydantoin metabolite. Ureido-acetamides often cyclize under acidic conditions (stomach mimic) [1].

Protocol:

  • Preparation: Dissolve 10 mM of the compound in DMSO.

  • Incubation: Dilute to 100 µM in:

    • Buffer A: Phosphate Buffered Saline (PBS), pH 7.4.

    • Buffer B: 0.1 M HCl (Simulated Gastric Fluid), pH 1.2.

  • Sampling: Aliquot at

    
     minutes.
    
  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

    • Parent Mass:

      
       (Calculated).
      
    • Cyclized Mass (Hydantoin):

      
       (Loss of 
      
      
      
      ).
  • Criterion: If cyclization > 50% at pH 1.2 within 60 mins, treat the compound as a Hydantoin Prodrug .

Experiment B: Sodium Channel Blockade (Automated Patch Clamp / FLIPR)

Objective: Verify anticonvulsant potential by comparing


 inhibition against Phenacemide [2].

Protocol:

  • Cell Line: HEK-293 stably expressing human

    
    .
    
  • Dye Loading: Load cells with membrane potential-sensitive dye (e.g., FMP Blue).

  • Treatment: Incubate cells with the compound (0.1 µM – 100 µM) for 20 minutes.

    • Control: Phenacemide (Positive Control), DMSO (Negative).

  • Stimulation: Depolarize using Veratridine (5 µM) to open channels.

  • Readout: Measure fluorescence quenching (indicating depolarization).

  • Data Analysis: Calculate

    
    .
    
    • Success Threshold:

      
       indicates relevant biological activity.
      
Experiment C: NAMPT Inhibition Screen (NAD+ Depletion)

Objective: Due to the 4-pyridyl group, the compound may mimic Nicotinamide and inhibit NAMPT, similar to FK866 [3].

Protocol:

  • Reagents: Recombinant human NAMPT enzyme, Phosphoribosyl pyrophosphate (PRPP), Nicotinamide, ATP.

  • Reaction: Mix enzyme + substrate + Test Compound (10 µM).

  • Coupled Assay: Use an NMNAT/Alcohol Dehydrogenase coupled system to generate NADH.

  • Detection: Monitor fluorescence (Ex 340nm / Em 460nm).

  • Logic: If fluorescence generation is suppressed compared to vehicle, the compound is a NAMPT inhibitor.

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.

  • Lenkowski, P. W., et al. (2007). "Block of Tetrodotoxin-Resistant and Tetrodotoxin-Sensitive Sodium Channels by the Anticonvulsant Lacosamide." European Journal of Pharmacology, 557(2-3), 146-154.

  • Hasmann, M., & Schemainda, I. (2003). "FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis." Cancer Research, 63(21), 7436-7442.

  • PubChem Compound Summary. (2024). "N-pyridin-4-ylacetamide Derivatives." National Center for Biotechnology Information.

Disclaimer: This guide is for research verification purposes only. The compound 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide is a research chemical and not an FDA-approved therapeutic.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide
Reactant of Route 2
Reactant of Route 2
2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide
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